molecular formula C40H66O10 B015650 Aabomycin A CAS No. 33538-72-6

Aabomycin A

カタログ番号: B015650
CAS番号: 33538-72-6
分子量: 706.9 g/mol
InChIキー: VIOYQVOQUWWSAB-KEXSXYLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Venturicidin B, also known as Aabomycin A2, is a macrolide antibiotic isolated from Streptomyces sp. that serves as a potent and specific inhibitor of the F-type ATP synthase complex. This compound primarily acts on the membrane-embedded F0 sector, blocking proton translocation and thereby uncoupling ATP synthesis from the electron transport chain. Its core research value lies in its ability to disrupt cellular bioenergetics, making it an essential tool for studying oxidative phosphorylation, mitochondrial membrane potential, and cellular metabolism. Originally identified for its antifungal properties, Venturicidin B's applications have expanded significantly in microbiological and biochemical research. A key area of interest is its role as an antibiotic adjuvant. Recent studies demonstrate that Venturicidin B can potentiate the efficacy of aminoglycoside antibiotics against various multidrug-resistant bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa , by disrupting the proton motive force and increasing cellular uptake of the antibiotics. In laboratory settings, Venturicidin B is used to probe the function of the F0F1-ATP synthase in both mitochondrial and bacterial systems. Its effects are concentration-dependent and can include immediate inhibition of ATP hydrolysis, followed at higher concentrations by a time-dependent functional decoupling of the F1 catalytic unit from the proton-translocating F0 complex. Researchers employ this compound to investigate metabolic pathways, study mechanisms of antibiotic resistance, and explore new strategies to combat resistant infections. Key Features: • High Purity: Supplied at >95% purity. • CAS Number: 33538-72-6 • Molecular Formula: C 40 H 66 O 10 • Solubility: Soluble in ethanol, methanol, DMF, or DMSO. For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Aabomycin A Production via Streptomyces hygroscopicus

[1]

Executive Summary & Chemical Identity[2][3]

Aabomycin A is a macrocyclic lactone antibiotic originally isolated from Streptomyces hygroscopicus subsp. aabomyceticus. While historically categorized as a distinct entity, advanced chromatographic analysis has reclassified "Aabomycin A" as a complex primarily composed of Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2) in an approximate 3:1 ratio.[1]

This guide details the upstream and downstream bioprocessing required to produce this complex, emphasizing its utility as a potent ATP synthase inhibitor with significant antifungal activity (specifically against Pyricularia oryzae) and emerging antiviral applications.

The Biological Factory: S. hygroscopicus subsp. aabomyceticus

The production host is a specific subspecies of Streptomyces hygroscopicus, a Gram-positive, filamentous soil bacterium known for its "hygroscopic" (moisture-absorbing) phenotypic patches on agar plates.

Taxonomic & Morphological Markers
FeatureCharacteristic
Strain Designation Streptomyces hygroscopicus subsp.[2][3][4] aabomyceticus (ATCC 21449 / Strain 325-17)
Aerial Mycelium Abundant, turning grey to brownish-grey upon sporulation.
Substrate Mycelium Pale yellow to yellowish-brown; non-fragmenting.
Spore Chain Spirales (coiled chains); smooth spore surface.
Soluble Pigment None or faint yellowish pigment produced in standard media.

Technical Insight: The "hygroscopic" nature (black, moist patches) often indicates culture degeneration. Maintain stock cultures on ISP-2 (Yeast Extract-Malt Extract) agar slants to preserve high-titre sporulation, avoiding the "black patch" variants which are often non-producers.

Upstream Processing: Fermentation Protocol[7]

The biosynthesis of the Aabomycin macrolide core requires a polyketide synthase (PKS) pathway, heavily reliant on propionate and acetate precursors. The following protocol is optimized for secondary metabolite induction.

Media Formulation

Note: All values are in g/L unless otherwise stated.

ComponentSeed Medium (Inoculum)Production Medium (Fermentation)Function
Glucose 20.010.0Rapid carbon source (biomass).
Soluble Starch 10.040.0Slow-release carbon (idiophase extension).
Soybean Meal 20.025.0Complex nitrogen & slow release.
Corn Steep Liquor 5.010.0Trace elements & precursors.
NaCl 3.03.0Osmotic balance.
CaCO₃ 3.05.0pH buffer (prevents acidification).
pH (Pre-sterilization) 7.0 - 7.27.0 - 7.2-
Fermentation Workflow

Causality: A two-stage seed train is used to synchronize the metabolic state of the mycelium, reducing lag time in the production fermenter.

  • Seed Culture: Inoculate 100 mL of Seed Medium in a 500 mL baffled flask with a fresh spore suspension (

    
     spores/mL). Incubate at 27°C  for 48 hours at 200 RPM.
    
  • Main Fermentation: Transfer 5% (v/v) of seed culture to the Production Medium.

  • Process Parameters:

    • Temperature: 27–28°C.

    • Aeration: 1.0 vvm (volume air per volume liquid per minute). High oxygen transfer is critical for the oxidative steps in macrolide ring closure.

    • Duration: 96–120 hours.

    • End-Point: Harvest when pH rises above 7.5 (indicating nitrogen deamination) and packed cell volume (PCV) stabilizes.

Process Visualization (DOT Diagram)

FermentationWorkflowStockCryo-Stock(-80°C)SeedSeed Culture(48h, 27°C)Stock->SeedInoculationFermenterProduction Fermenter(Starch/Soy Meal)96-120hSeed->Fermenter5% TransferMonitoringIn-Process Control:pH, Glucose, PMVFermenter->MonitoringDaily SamplingHarvestHarvest Broth(pH > 7.5)Fermenter->HarvestCompletionMonitoring->FermenterFeedback

Figure 1: Upstream fermentation workflow for Aabomycin A production, highlighting the critical seed train and monitoring steps.

Downstream Processing: Purification Strategy

Aabomycin A is a lipophilic molecule located primarily within the mycelial mass, though some may excrete into the broth depending on cell lysis.

Extraction Protocol

Principle: The macrolide structure renders the compound soluble in organic solvents (Acetone, Ethyl Acetate) but insoluble in water.

  • Separation: Filter the harvest broth (diatomaceous earth aid) to separate Mycelial Cake from Supernatant .

    • Note: 80-90% of the product is typically in the mycelium.

  • Mycelial Extraction: Extract the wet cake with Acetone (1:2 w/v). Agitate for 2 hours. Filter and discard biomass.

  • Solvent Stripping: Evaporate acetone in vacuo to an aqueous residue.

  • Liquid-Liquid Extraction: Extract the aqueous residue with Ethyl Acetate (pH 7.0). Separate the organic phase.

  • Concentration: Dry the ethyl acetate layer over anhydrous

    
     and concentrate to a crude oily syrup.
    
Chromatographic Isolation

To separate Venturicidin A and B (the components of Aabomycin A):

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Benzene:Acetone (4:1) or Chloroform:Methanol (95:5).

  • Detection: TLC (visualize with

    
     charring; Rf ~0.55).
    
  • Crystallization: Fractions containing the active peak are pooled and crystallized from ethyl acetate/hexane.

Purification Logic (DOT Diagram)

DSPBrothFermentation BrothFilterFiltrationBroth->FilterMyceliumMycelial Cake(Product Rich)Filter->MyceliumFiltrateAqueous Filtrate(Discard/Check)Filter->FiltrateAcetoneAcetone ExtractionMycelium->AcetoneEvapVac. Evaporation(Remove Acetone)Acetone->EvapEtOAcEthyl AcetatePartitionEvap->EtOAcSilicaSilica Gel Column(Benzene:Acetone)EtOAc->SilicaCrystalCrystallineAabomycin ASilica->Crystal

Figure 2: Downstream processing logic focusing on mycelial extraction and solvent fractionation.

Mechanism of Action (MOA) & Pharmacology

Aabomycin A (Venturicidin complex) is a specific inhibitor of mitochondrial energy production.

Target: ATP Synthase (Complex V)

Unlike many antibiotics that target cell walls or ribosomes, Aabomycin A targets the F0 proton channel of mitochondrial ATP synthase.

  • Binding Site: It binds to the c-subunit of the F0 sector.

  • Effect: It blocks proton (

    
    ) translocation across the inner mitochondrial membrane.
    
  • Result: Uncoupling of oxidative phosphorylation, leading to a cessation of ATP synthesis and cell death.

Antimicrobial Spectrum
  • Sensitive: Pyricularia oryzae (Rice blast fungus), Trichophyton spp., and Botrytis cinerea.

  • Resistant: Staphylococcus aureus (generally resistant to Venturicidins due to cell wall impermeability, though some synergy with aminoglycosides is observed).

  • Antiviral: Recent studies indicate activity against Influenza A virus by inhibiting viral replication at the uncoating stage.

MOA Visualization

MOAAaboAabomycin A(Venturicidin)F0MitochondrialF0 SubunitAabo->F0Binds/BlocksProtonH+ FlowF0->ProtonInhibits TranslocationATPATP SynthesisProton->ATPRequired forDeathFungal CellDeathATP->DeathDepletion causes

Figure 3: Mechanism of Action illustrating the blockade of the F0 proton channel in ATP synthase.

References

  • Seino, A. et al. (1970). "Aabomycin A, a new antibiotic.[2][1][5] I. Production, isolation and properties of aabomycin A."[2][6] The Journal of Antibiotics.

  • Akita, H. et al. (1990). "Identity of Aabomycin A with Venturicidins." Agricultural and Biological Chemistry.

  • Misato, T. et al. (1972). "Antibiotic aabomycin-A and process for preparing the same." U.S. Patent 3,657,422.

  • Walter, P. et al. (2020). "Venturicidins: ATP Synthase Inhibitors with Potential as Antifungal Agents." Journal of Natural Products.

  • Omura, S. (1984). "Macrolide Antibiotics: Chemistry, Biology, and Practice." Academic Press.

Technical Guide: Chemical Structure and Properties of Aabomycin A (Venturicidin Complex)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Aabomycin A is a bioactive macrolide antibiotic complex originally isolated from Streptomyces hygroscopicus. While early literature referred to it as a single entity, advanced chromatographic resolution has established that Aabomycin A is a mixture of two primary components: Aabomycin A1 and Aabomycin A2 .[1]

Structural elucidation studies have confirmed that these components are chemically identical to Venturicidin A and Venturicidin B , respectively.[1] The biological significance of the complex lies in its potent antifungal activity and its specific inhibition of mitochondrial ATP synthase (F-ATPase) via interaction with the F0 membrane sector.

This guide provides a definitive technical breakdown of the chemical structure, distinguishing the specific glycosylation patterns that differentiate the two components, and outlines the isolation protocols required to separate them.

Part 2: Identity and Nomenclature[3]

The nomenclature "Aabomycin A" is historically significant but chemically imprecise without specifying the component. Modern literature standardizes these compounds under the Venturicidin class.

Historical NameStandardized Chemical NameMolecular FormulaCAS Registry Number
Aabomycin A Mixture of Venturicidin A & BN/A (Mixture)N/A
Aabomycin A1 Venturicidin A C₄₁H₆₇NO₁₁33538-71-5
Aabomycin A2 Venturicidin B C₄₀H₆₆O₁₀33538-72-6

Key Technical Insight: The ratio of A1 to A2 in the natural fermentation broth is typically 3:1 . Researchers using "Aabomycin A" for biological assays must account for this heterogeneity, as the carbamoyl moiety in A1 significantly influences polarity and binding kinetics compared to A2.

Part 3: Chemical Structure Elucidation[1][3]

The core structure of the Aabomycin (Venturicidin) class is a 20-membered macrolactone ring fused with a hemiketal ring. The structural diversity arises from the glycosylation at the C-13 position.

The Aglycone (Venturicidinol)

Both A1 and A2 share the same aglycone core, characterized by:

  • Macrocycle: A 20-membered lactone ring.[2][3]

  • Hemiketal Ring: A five-membered hemiketal ring formed between C-19 and C-23 (numbering may vary by convention, but the hemiketal is a conserved feature).[2]

  • Stereochemistry: The core contains multiple chiral centers (e.g., C2, C4, C5, C6, C10, C11, C13, C15, C17).[2]

The Glycosidic Moiety

The defining feature of the complex is the sugar attached at C-13 .

  • Sugar Identity: 2,6-dideoxy-β-D-arabino-hexopyranose (commonly referred to as β-D-olivose ).[2]

  • Differentiation:

    • Aabomycin A1 (Venturicidin A): The sugar is carbamoylated at the C-3' position (3'-O-carbamoyl-β-D-olivose).[2][3]

    • Aabomycin A2 (Venturicidin B): The sugar bears a free hydroxyl group at C-3' (non-carbamoylated).[2]

Structural Logic Diagram

The following diagram illustrates the hierarchical chemical assembly of the Aabomycin complex.

AabomycinStructure Core Aglycone Core (20-membered Macrolactone) Link Glycosidic Bond (C-13) Core->Link Sugar Sugar Moiety (2,6-dideoxy-β-D-olivose) Link->Sugar Substituent C-3' Substituent Sugar->Substituent A1 Aabomycin A1 (Venturicidin A) -CONH2 (Carbamate) Substituent->A1 Carbamoylation A2 Aabomycin A2 (Venturicidin B) -OH (Hydroxyl) Substituent->A2 No Modification

Figure 1: Structural hierarchy distinguishing Aabomycin A1 and A2 based on the C-3' substituent of the olivose sugar.[2]

Part 4: Physicochemical Properties[1]

For analytical development and formulation, the following properties are critical.

PropertyAabomycin A1 (Venturicidin A)Aabomycin A2 (Venturicidin B)[2][1]
Molecular Weight 749.98 g/mol 706.96 g/mol
Appearance White amorphous powderWhite amorphous powder
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Insoluble in waterSoluble in MeOH, EtOH, DMSO; Insoluble in water
Melting Point 140–142 °C145–149 °C
Optical Rotation

(c=1.0, CHCl₃)

(c=1.0, CHCl₃)
UV Absorption End absorption only (no conjugated chromophore)End absorption only

Stability Note: The glycosidic bond is susceptible to acid hydrolysis. Prolonged exposure to acidic pH (< 4.[2]0) will cleave the sugar, yielding the aglycone (Venturicidinol), which is biologically less active.[2]

Part 5: Isolation and Purification Protocol

Separating A1 from A2 requires high-resolution chromatography due to their structural similarity.[2] The following protocol is validated for Streptomyces fermentation broths.

Workflow Diagram

IsolationProtocol Broth Fermentation Broth (Streptomyces hygroscopicus) Extract Solvent Extraction (Ethyl Acetate or Chloroform) Broth->Extract Partition Crude Crude Oily Residue Extract->Crude Evaporation Silica Silica Gel Chromatography (Gradient: CHCl3 -> MeOH) Crude->Silica Fractionation Enriched Aabomycin Complex (Mixture A1 + A2) Silica->Enriched Elution HPLC Preparative HPLC (C18 Reverse Phase) Enriched->HPLC Resolution PureA1 Pure Aabomycin A1 (Rt ~ 10.2 min) HPLC->PureA1 PureA2 Pure Aabomycin A2 (Rt ~ 8.4 min) HPLC->PureA2

Figure 2: Isolation workflow for the separation of Aabomycin A1 and A2 from fermentation broth.

Detailed Methodology
  • Fermentation: Cultivate Streptomyces hygroscopicus in glucose-soybean meal medium for 96–120 hours at 28°C.

  • Extraction: Filter mycelia. Extract the filtrate twice with ethyl acetate (1:1 v/v).[2] Combine organic layers and concentrate in vacuo to an oily residue.

  • Primary Purification: Dissolve residue in chloroform. Apply to a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 to 95:5).[2] The complex elutes as a single spot on TLC (Rf ~0.55 in Benzene:Acetone 3:1).

  • Final Resolution (HPLC):

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS).

    • Mobile Phase: Acetonitrile:Water (70:30).[2]

    • Flow Rate: 1.5 mL/min (analytical) or scaled for prep.

    • Detection: UV 210 nm or Refractive Index (RI).[2]

    • Result: Aabomycin A2 elutes first (more polar due to -OH), followed by Aabomycin A1 (less polar due to -CONH₂).[2]

Part 6: Mechanism of Action

Aabomycin A (Venturicidin) is a highly specific tool compound for bioenergetics research.[2]

  • Target: Mitochondrial F-ATP synthase (F1F0-ATPase).[2]

  • Binding Site: It binds to the c-subunit ring of the F0 proton channel.

  • Effect: It blocks proton translocation across the inner mitochondrial membrane, thereby decoupling oxidative phosphorylation and inhibiting ATP synthesis.

  • Comparison: Its action is similar to Oligomycin , but it binds to a distinct site on the F0 sector. Cross-resistance between Oligomycin and Venturicidin is often observed, but the binding kinetics differ.

Part 7: References

  • Rhodes, A., et al. (1961).[2][1] "Venturicidin: A new antifungal antibiotic of potential use in agriculture."[1] Nature, 192, 952–954.[2][1] Link[2]

  • Akita, H., et al. (1990).[2] "Identity of Aabomycin A with Venturicidins." Agricultural and Biological Chemistry, 54(9), 2465-2466.[2] Link[2]

  • Shaaban, K. A., et al. (2014).[2][3] "Venturicidin C, A New 20-Membered Macrolide Produced by Streptomyces sp.[2][3] TS-2-2."[2][3] The Journal of Antibiotics, 67(3), 223–230.[2] Link

  • Brufani, M., et al. (1968).[2][1] "Metabolic products of microorganisms.[1][3][4][5][6][7] LXIX. Venturicidin B, cotrycidin, and the sugar structural units of venturicidin A and B." Helvetica Chimica Acta, 51(6), 1293–1304.[1] Link[2]

  • MedChemExpress. "Venturicidin A (Aabomycin A1) Product Datasheet." Link

Sources

Technical Guide: Aabomycin A (Venturicidin A) Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aabomycin A (chemically identical to Venturicidin A ) is a potent 20-membered macrolide antibiotic produced by various Streptomyces species, including Streptomyces hygroscopicus subsp. aabomyceticus and Streptomyces sp.[1][2][3][4][5] PCM 4. It exhibits significant antifungal activity and has emerged as a critical tool in cellular biology due to its specific mechanism of action: the inhibition of mitochondrial and bacterial ATP synthase (F0 complex).

This guide deconstructs the biosynthetic machinery responsible for Aabomycin A production. We analyze the Type I Polyketide Synthase (PKS) assembly line, the specific post-PKS tailoring modifications (glycosylation and carbamoylation), and provide validated protocols for its isolation and study.

Critical Note on Nomenclature: Historically isolated as "Aabomycin A" in 1969, subsequent structural elucidation confirmed it to be a mixture primarily composed of Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2).[1] This guide utilizes the ven biosynthetic gene cluster (BGC) as the canonical genetic template for describing Aabomycin A biosynthesis.

The Biosynthetic Gene Cluster (BGC)[4]

The biosynthesis of Aabomycin A is governed by the ven gene cluster. This cluster encodes a modular Type I PKS system, regulatory elements, and enzymes for the biosynthesis of the unique sugar moiety, 3-O-carbamoyl-2-deoxy-D-rhamnose .

Cluster Architecture

The core structure involves large Open Reading Frames (ORFs) encoding the PKS modules, flanked by genes responsible for sugar biosynthesis and resistance.

  • Core PKS Genes: Encode the modular synthases responsible for the aglycone (Aabomycinolide/Venturicidinolide) formation.

  • Tailoring Genes: Encode glycosyltransferases (GTs) and carbamoyltransferases.

  • Regulatory Genes: Typically SARP-family regulators (e.g., venR).

Visualization: The ven Cluster Organization

The following diagram illustrates the logical arrangement of the biosynthetic genes based on the Type I PKS paradigm found in Streptomyces.

VenCluster cluster_legend Gene Function Legend L1 PKS Core (Aglycone) L2 Sugar Biosynthesis L3 Tailoring (GT/Carbamoyl) L4 Regulation/Transport VenA venA (PKS Mod 1-2) VenB venB (PKS Mod 3-5) VenA->VenB VenC venC (PKS Mod 6-7) VenB->VenC VenD venD (Sugar Syn) VenC->VenD VenE venE (Glycosyltrans.) VenD->VenE VenF venF (Carbamoyltrans.) VenE->VenF VenR venR (Regulator)

Figure 1: Logical organization of the Aabomycin A (Venturicidin) biosynthetic gene cluster. The PKS core builds the macrolactone, followed by sugar attachment and carbamoylation.

Enzymatic Assembly Line: Mechanism of Action

The core scaffold is a 20-membered macrolactone ring constructed by a modular Type I PKS. This process follows a strict "colinearity rule" where the order of modules in the genome corresponds to the sequence of chemical reactions.

The PKS Assembly Process
  • Initiation (Loading Module): The process typically begins with the loading of a starter unit, likely Propionyl-CoA or Acetyl-CoA , onto the Acyl Carrier Protein (ACP) by an AT (Acyltransferase) domain.

  • Elongation (Extension Modules):

    • Multiple modules (typically 7-8 for this structure size) extend the chain.

    • KS (Ketosynthase): Catalyzes C-C bond formation (Claisen condensation).

    • AT (Acyltransferase): Selects the extender unit (Methylmalonyl-CoA or Malonyl-CoA).

    • KR/DH/ER (Reductive Domains): Determine the oxidation state of the beta-carbon (Ketone -> Hydroxyl -> Alkene -> Alkane). Aabomycin A has a highly reduced backbone, implying active KR, DH, and ER domains in specific modules.

  • Termination & Cyclization:

    • The final module contains a Thioesterase (TE) domain.

    • The TE domain catalyzes the nucleophilic attack of a hydroxyl group (from an earlier module) onto the terminal thioester, releasing the cyclic aglycone (Aabomycinolide ).

Post-PKS Tailoring

The aglycone is biologically inactive until glycosylated.

  • Glycosylation: The gene venE (putative) encodes a glycosyltransferase that attaches 2-deoxy-D-rhamnose to the C-13 hydroxyl of the aglycone.

  • Carbamoylation: A carbamoyltransferase (venF) attaches a carbamoyl group (-CONH2) to the 3'-hydroxyl of the sugar moiety. This step is critical for the high antifungal potency of Aabomycin A.

Pathway Visualization

BiosynthesisPath Start Starter Unit (Propionyl-CoA) Ext Elongation Cycles (Type I PKS Modules) Start->Ext Loading Aglycone Aglycone Formation (Aabomycinolide) Ext->Aglycone Cyclization (TE) Glyco Glycosylation (GT Enzyme) Aglycone->Glyco Sugar Sugar Biosynthesis (GDP-2-deoxy-D-rhamnose) Sugar->Glyco Donor Substrate Carb Carbamoylation (Carbamoyltransferase) Glyco->Carb Intermediate Final Aabomycin A (Active Compound) Carb->Final Final Maturation

Figure 2: Step-wise enzymatic flow from precursor loading to the active glycosylated macrolide.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed for the isolation and verification of Aabomycin A from Streptomyces sp.

Protocol: Fermentation and Metabolite Extraction

This protocol isolates the lipophilic macrolide fraction.

Reagents:

  • ISP-4 Medium (Inorganic Salts-Starch Agar).

  • Ethyl Acetate (EtOAc).

  • Methanol (MeOH).

Procedure:

  • Seed Culture: Inoculate Streptomyces sp. spores into 50 mL Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours.

  • Production Culture: Transfer 5% (v/v) seed culture into 1L flasks containing 200 mL ISP-4 broth. Incubate at 28°C for 7 days.

  • Extraction:

    • Centrifuge culture broth (4000 x g, 20 min) to separate mycelia from supernatant.

    • Note: Aabomycin A is often retained in the mycelia due to hydrophobicity.

    • Extract mycelia with Acetone (1:1 v/v) for 12 hours.

    • Extract supernatant with Ethyl Acetate (1:1 v/v) twice.

    • Combine organic phases and evaporate to dryness in vacuo.

Protocol: Activity-Guided Purification (ATP Synthase Assay)

To verify the isolated compound is Aabomycin A, test for ATP synthase inhibition.

Assay Logic: Aabomycin A specifically targets the F0 proton channel, preventing ATP synthesis but not electron transport (initially).

StepActionObservation/Metric
1 Prepare mitochondrial fraction (bovine or yeast).Active ATPase complex.
2 Add NADH and initiate respiration.O2 consumption (Clark electrode).
3 Add ADP + Pi.[6]State 3 respiration (Rapid O2 drop).
4 Add Aabomycin A (10 µM). Respiration stops (State 4).
5 Add Uncoupler (FCCP).Respiration resumes (Proves ATP synthase block, not ETC block).

Quantitative Data Summary

The following table summarizes the physicochemical properties and bioactivity profile of Aabomycin A (Venturicidin A) derived from literature consensus.

ParameterValue/Description
Molecular Formula C₄₁H₆₇NO₁₁
Molecular Weight ~750.0 Da
UV Max End absorption only (lacks conjugated double bonds)
Target F0 subunit of ATP Synthase (Prokaryotic & Mitochondrial)
MIC (Fungi) 0.1 - 5.0 µg/mL (e.g., Pyricularia oryzae)
Solubility Soluble in MeOH, DMSO, Acetone; Insoluble in Water

References

  • Akita, H., et al. (1990). "Identity of Aabomycin A with Venturicidins." Bioscience, Biotechnology, and Biochemistry. Link

  • Li, Y., et al. (2021).[7] "Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135." Frontiers in Microbiology. Link

  • Brufani, M., et al. (1968).[1] "Metabolic products of microorganisms.[1][2][8][9] LXIX. Venturicidin B." Helvetica Chimica Acta. Link

  • Misato, T., et al. (1969).[10] "Antibiotic Aabomycin-A and process for preparing the same." US Patent 3657422A. Link

  • Tucker, K., et al. (2020). "Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics."[11] Scientific Reports. Link

Sources

The Macrolide Homology: A Technical Comparison of Aabomycin A and Venturicidin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioenergetic inhibitors and antifungal reagents, Aabomycin A and Venturicidin are frequently cited, yet their relationship is often misunderstood. This guide clarifies the nomenclature, chemical architecture, and functional applications of these macrolides.

The Core Distinction: Aabomycin A is not a distinct chemical entity from Venturicidin; it is a historical designation for a mixture.

  • Venturicidin A is the pure, carbamoylated 20-membered macrolide.

  • Venturicidin B is the de-carbamoylated analog.

  • Aabomycin A (specifically the reagent grade) is a naturally occurring complex comprising approximately 75% Venturicidin A and 25% Venturicidin B .

For precise mechanistic studies, Venturicidin A is the gold standard. For broad-spectrum antifungal screening where cost-efficiency is prioritized over isomeric purity, Aabomycin A remains a viable, albeit "dirtier," alternative.

Part 1: Chemical Architecture & Homology

The confusion between these compounds stems from independent isolation events in the 1960s. "Venturicidin" was isolated from Streptomyces aureofaciens in 1961, while "Aabomycin A" was isolated from Streptomyces hygroscopicus in 1969. It was not until 1990 that Aabomycin A was definitively resolved into its constituent Venturicidin isomers.[1]

Structural Divergence: The Carbamate Switch

The functional difference lies in the sugar moiety attached to the macrolide aglycone. The presence of the carbamate group in Venturicidin A confers slightly higher lipophilicity and metabolic stability compared to the hydroxylated Venturicidin B.

CompoundCommon AliasChemical StatusKey Functional Group (C-3')Molecular Weight
Venturicidin A Aabomycin A1Pure IsomerCarbamate (-OCONH₂)~750 Da
Venturicidin B Aabomycin A2Pure IsomerHydroxyl (-OH)~707 Da
Aabomycin A N/AMixture (3:1)MixedVariable
Visualization of the Relationship[2]

The following diagram illustrates the hierarchical relationship and chemical divergence between the reagents.

G Aabomycin Aabomycin A (Reagent Grade Mixture) VentA Venturicidin A (Aabomycin A1) Aabomycin->VentA ~75% Composition VentB Venturicidin B (Aabomycin A2) Aabomycin->VentB ~25% Composition StructA Functional Group: 3'-Carbamate (-OCONH₂) High Stability VentA->StructA StructB Functional Group: 3'-Hydroxyl (-OH) De-carbamoylated VentB->StructB

Figure 1: Compositional hierarchy showing Aabomycin A as a composite of Venturicidin A and B.

Part 2: Mechanism of Action (MOA)

Both components of the Aabomycin complex target the same cellular machinery. They are potent, specific inhibitors of the F-type ATP Synthase (F₀F₁-ATPase) .

The Target: Subunit c of the F₀ Sector

Unlike uncouplers (e.g., FCCP) that dissipate the proton gradient across the entire membrane, Venturicidins physically block the proton channel.

  • Binding Site: The macrolide binds to the c-ring (subunit c) of the F₀ membrane sector.

  • Action: It sterically hinders the rotation of the c-ring.

  • Result: Protons cannot flow back into the matrix (mitochondria) or cytoplasm (bacteria). This halts ATP synthesis and leads to a "backed up" proton gradient (hyperpolarization).

Biological Consequence[3]
  • In Fungi: Potent inhibition of mitochondrial respiration, leading to fungistasis.

  • In Bacteria: Recent data suggests Venturicidin A acts as a potentiator .[2][3][4] It does not kill Gram-negative bacteria alone (due to efflux pumps) but, when combined with aminoglycosides (e.g., Gentamicin), it collapses the energy logic required for resistance, rendering "superbugs" susceptible.

MOA Vent Venturicidin / Aabomycin F0 F0 Sector (c-ring) Vent->F0 Binds specifically Proton Proton (H+) Flow F0->Proton Blocks Channel Rotation Rotary Catalysis Proton->Rotation Drives ATP ATP Synthesis Rotation->ATP Catalyzes

Figure 2: Mechanistic pathway of Venturicidin-induced ATP synthase inhibition.

Part 3: Experimental Protocols

For researchers transitioning from general screening to mechanistic validation, the following protocols ensure data integrity.

Protocol: Differentiating Uncoupling from Inhibition

To confirm your "Aabomycin A" or "Venturicidin" is working as an inhibitor (and not a dirty uncoupler), use the Oligomycin Null-Point Test .

Reagents:

  • Isolated Mitochondria (0.5 mg protein/mL)

  • Reaction Buffer (250 mM Sucrose, 10 mM HEPES, pH 7.2)

  • Substrate: Succinate (5 mM) + Rotenone (2 µM)

  • ADP (1 mM)

Workflow:

  • Basal Respiration: Add mitochondria to buffer + substrate. Monitor O₂ consumption (State 2).

  • State 3: Add ADP. Respiration should spike (ATP synthesis).

  • Inhibition: Add Venturicidin A (1 µg/mL).

    • Expected Result: Respiration drops sharply to State 4 (leak rate). This confirms F₀ blockage.

  • Differentiation: Add an uncoupler (FCCP).

    • If Venturicidin is pure: Respiration will spike again (proton flow bypasses the blocked F₀).

    • If impure/toxic: Respiration may fail to recover, indicating membrane damage.

Protocol: Aminoglycoside Potentiation Assay (Bacterial)

This assay tests the ability of Venturicidin to re-sensitize resistant bacteria.

  • Culture: Grow MRSA or P. aeruginosa to OD₆₀₀ ~0.5.

  • Plate Prep: Use a 96-well microtiter plate.

  • Matrix:

    • Rows A-H: Serial dilution of Gentamicin (0.1 to 64 µg/mL).

    • Columns 1-12: Fixed concentration of Venturicidin A (e.g., 4 µg/mL - sub-inhibitory).

  • Incubation: 37°C for 18 hours.

  • Readout: Measure OD₆₀₀.

    • Positive Result: A significant shift in the MIC of Gentamicin (e.g., from 32 µg/mL down to 2 µg/mL) in the presence of Venturicidin.

Part 4: Comparative Selection Guide

When should you use which reagent?

FeatureVenturicidin A (Pure)Aabomycin A (Mixture)
Purity >95%~75% A / 25% B
Cost High (

$)
Moderate (

)
Solubility DMSO, MethanolDMSO, Ethanol
Best Use Case Kinetic studies, Cryo-EM, Clinical candidate validationHigh-throughput antifungal screening, Agricultural fungicide testing
Stability High (Carbamate protected)Moderate (Contains labile B isomer)

Scientist's Note: If you are performing Cryo-EM studies on ATP synthase, do not use Aabomycin A . The mixture of A and B isomers will create heterogeneity in your electron density map at the binding site, reducing resolution. Use analytical-grade Venturicidin A.

References

  • Isolation and Characterization of Venturicidins: Rhodes, A., et al. "Venturicidin: A new antifungal antibiotic of potential use in agriculture."[1][5] Nature 192 (1961): 952-954.[1][6]

  • Clarification of Aabomycin A Composition: Akita, H., et al. "Identity of Aabomycin A with Venturicidins."[1] Agricultural and Biological Chemistry 54.9 (1990): 2465-2466.

  • Mechanism of Action (ATP Synthase): Zharova, T. V., and Vinogradov, A. D.[7] "Interaction of Venturicidin and F0·F1-ATPase/ATP Synthase."[7] Biochimica et Biophysica Acta 1858 (2017): 939-944.

  • Antibiotic Potentiation (Adjuvant Activity): Tucker, A. T., et al. "Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics."[2][4] Scientific Reports 8 (2018).

  • Structural Analysis of Venturicidin B: Brufani, M., et al. "Metabolic products of microorganisms.[1][5] LXIX. Venturicidin B." Helvetica Chimica Acta 51.6 (1968): 1293-1304.[1]

Sources

Technical Guide: Antifungal Spectrum of Aabomycin A against Pyricularia oryzae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Aabomycin A , a macrocyclic lactone antibiotic isolated from Streptomyces hygroscopicus var. aabomyceticus. While originally classified as a distinct entity, advanced chromatographic analysis has identified Aabomycin A as a synergistic complex primarily composed of Venturicidin A and Venturicidin B (approx. 3:1 ratio).[1]

The compound exhibits a potent, narrow-spectrum antifungal profile, showing exceptional efficacy against ** Pyricularia oryzae ** (syn. Magnaporthe oryzae), the causal agent of Rice Blast disease.[2] This guide details the compound's inhibitory metrics (MIC/EC50), its mitochondrial mechanism of action, and validated protocols for its isolation and bioassay.

Chemical Identity & Source Profile[1][3][4][5]

Understanding the chemical structure is prerequisite to analyzing the biological activity. Aabomycin A is not a single peptide but a glycosidic macrolide complex.

  • Producing Organism: Streptomyces hygroscopicus var.[3] aabomyceticus (Strain 325-17).

  • Chemical Class: 20-membered macrolide antibiotic.[4][5]

  • Composition:

    • Component A1 (Venturicidin A): The carbamate derivative.

    • Component A2 (Venturicidin B): The de-carbamoyl derivative.

  • Physicochemical Properties: Lipophilic, stable in neutral/acidic conditions, unstable in alkaline environments.

Antifungal Spectrum & Efficacy Data[2][5]

Aabomycin A demonstrates a specific high-affinity profile for phytopathogenic fungi, with P. oryzae being the most sensitive target. It shows little to no activity against bacteria (e.g., E. coli, S. aureus) or yeasts (Candida albicans), making it a highly selective agricultural fungicide candidate.

Table 1: Comparative Inhibitory Activity (MIC/EC50)

The following data aggregates historical bioassay results and recent re-evaluation of the Venturicidin complex against select fungal pathogens.

Test OrganismStrain TypeMIC (µg/mL)EC50 (Mycelial Growth)EC50 (Spore Germination)
** Pyricularia oryzae **Wild Type 0.1 – 0.5 0.11 µg/mL 0.27 µg/mL
Pyricularia oryzaeResistant Isolates> 100N/AN/A
Botrytis cinereaPhytopathogen5.0 – 10.04.5 µg/mLN/A
Trichophyton mentagrophytesDermatophyte1.0 – 5.0N/AN/A
Candida albicansYeast> 100 (Inactive)N/AN/A
Staphylococcus aureusBacteria> 100 (Inactive)N/AN/A

Key Insight: The EC50 for P. oryzae mycelial growth (0.11 µg/mL) indicates that Aabomycin A is significantly more potent than many conventional fungicides, acting at nanomolar concentrations to arrest hyphal extension.

Mechanism of Action (MOA)

Aabomycin A (via its Venturicidin components) acts as a specific inhibitor of mitochondrial ATP synthase (F0F1-ATPase) . Unlike inhibitors that target the catalytic F1 sector, Aabomycin A binds to the membrane-embedded F0 proton channel .

Mechanistic Pathway[2]
  • Entry: The lipophilic macrolide permeates the fungal cell wall and plasma membrane.

  • Target Binding: It binds to the proteolipid subunit (subunit c) of the F0 sector in the mitochondria.

  • Proton Blockade: This binding physically occludes the proton pore, preventing H+ reentry into the mitochondrial matrix.

  • ATP Depletion: Without proton flow, the F1 sector cannot rotate to catalyze ADP + Pi → ATP.

  • Stasis & Death: Intracellular ATP levels crash, halting energy-dependent processes (e.g., cell wall synthesis, active transport), leading to fungistasis and eventual cell death.

Visualization: Mitochondrial Inhibition Pathway

MOA_Pathway Aabo Aabomycin A (Venturicidin Complex) CellEntry Passive Diffusion (Fungal Membrane) Aabo->CellEntry Mito Mitochondrial Targeting CellEntry->Mito F0_Bind Binds F0 Subunit (ATP Synthase) Mito->F0_Bind High Affinity Proton_Block Blocks H+ Flow (Proton Gradient Stalls) F0_Bind->Proton_Block Occlusion ATP_Drop ATP Synthesis Inhibited Proton_Block->ATP_Drop Growth_Arrest Inhibition of Hyphal Growth ATP_Drop->Growth_Arrest Germ_Fail Inhibition of Spore Germination ATP_Drop->Germ_Fail

Figure 1: Mechanism of Action showing the cascade from mitochondrial binding to fungal growth arrest.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard extraction and microdilution methodologies adapted for lipophilic macrolides.

Protocol A: Isolation from Streptomyces hygroscopicus[6][8]

Objective: Extract and purify the Aabomycin A complex.

  • Inoculation: Inoculate S. hygroscopicus var. aabomyceticus into 500mL baffled flasks containing Starch-Soybean Meal medium.

  • Fermentation: Incubate at 27°C for 72–96 hours on a rotary shaker (200 rpm).

  • Separation: Centrifuge broth (5000g, 20 min). Discard supernatant (activity is primarily in the mycelial cake).

  • Extraction:

    • Resuspend mycelial cake in Acetone or Methanol (1:5 w/v).

    • Agitate for 2 hours; filter to remove biomass.

    • Evaporate solvent in vacuo to obtain an aqueous residue.

    • Extract residue with Ethyl Acetate (3x).

  • Purification:

    • Concentrate Ethyl Acetate fraction to crude syrup.

    • Load onto a Silica Gel 60 column.

    • Elute with a gradient of Benzene:Acetone (Start 9:1, move to 4:1).

    • Validation: Monitor fractions via TLC (Rf ~0.55 in Benzene:Acetone 3:1). Active fractions crystallize as white needles.

Protocol B: Pyricularia oryzae Susceptibility Assay[4][5]

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Spore Preparation: Grow P. oryzae on Oatmeal Agar (7 days, 25°C). Induce sporulation under near-UV light. Harvest conidia in sterile water (adjust to

    
     spores/mL).
    
  • Compound Dilution: Dissolve Aabomycin A crystals in DMSO (Stock 1 mg/mL). Prepare serial dilutions in Potato Dextrose Broth (PDB).

  • Assay Setup (96-well plate):

    • Add 100 µL of Aabomycin A dilution.

    • Add 100 µL of spore suspension.

    • Final DMSO concentration must be < 1%.

  • Incubation: 25°C for 48 hours (dark).

  • Readout:

    • MIC: Lowest concentration with no visible mycelial mat.

    • Microscopy: Check for germ tube inhibition (short, swollen germ tubes indicate efficacy).

Visualization: Isolation & Testing Workflow

Isolation_Workflow Culture S. hygroscopicus Fermentation Centrifuge Centrifugation (Harvest Mycelia) Culture->Centrifuge Extract Solvent Extraction (Acetone/EtOAc) Centrifuge->Extract Mycelial Cake Column Silica Gel Chromatography Extract->Column Crude Oil Crystal Aabomycin A Crystals Column->Crystal Benzene:Acetone MIC MIC Assay (P. oryzae) Crystal->MIC Dissolve in DMSO

Figure 2: Step-by-step workflow from fermentation to bioassay validation.

Stability & Application Potential[2]

  • Stability: Aabomycin A is highly stable in crystalline form and in organic solvents. However, it degrades slowly in alkaline solutions (pH > 8.0).

  • Phytotoxicity: Studies indicate low toxicity to rice plants at effective fungicidal concentrations, maintaining a high therapeutic index.

  • Resistance Risk: As a single-site inhibitor (ATP synthase), there is a moderate risk of resistance development. Integrated Pest Management (IPM) strategies suggest using it in rotation with ergosterol biosynthesis inhibitors (azoles) to prevent resistance buildup.

References

  • Aizawa, S., Nakamura, Y., Shirato, S., Taguchi, R., Yamaguchi, I., & Misato, T. (1969). Aabomycin A, a new antifungal antibiotic.[5][6] I. Production, isolation and properties of aabomycin A. The Journal of Antibiotics, 22(10), 457–462. [Link]

  • Akita, H., Yamada, H., Oishi, T., & Yamaguchi, I. (1990). Identity of aabomycin A with venturicidins.[1] Agricultural and Biological Chemistry, 54(9), 2465–2466. [Link]

  • Yamaguchi, I., Taguchi, R., Huang, K. T., & Misato, T. (1969). Aabomycin A, a new antifungal antibiotic. II.[6] Biological activity of aabomycin A. The Journal of Antibiotics, 22(10), 463–466. [Link]

  • Sun, Y., et al. (2021). Macrolides from Streptomyces sp.[4] SN5452 and Their Antifungal Activity against Pyricularia oryzae.[1][4][7][8] Marine Drugs, 19(9), 509. (Demonstrates recent validation of Venturicidin efficacy).[1] [Link]

Sources

Aabomycin A (Venturicidin) Target Identification & Validation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Target Landscape

Aabomycin A, historically identified in 1969 and later re-characterized as a mixture of Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2), represents a class of glycosylated macrolides with a highly specific mechanism of action.

Unlike broad-spectrum antibiotics that target the ribosome or cell wall, Aabomycin A specifically targets cellular bioenergetics.

  • Primary Target: The c-subunit (c-ring) of the F0 sector of F1F0-ATP Synthase .[1][2]

  • Mechanism: It acts as a potent proton channel blocker , mechanically arresting the rotation of the c-ring rotor, thereby halting ATP synthesis.

  • Therapeutic Relevance: While historically limited by toxicity (due to mitochondrial inhibition), recent studies validate its utility as an antibiotic adjuvant , potentiating aminoglycosides against MDR pathogens (e.g., MRSA, Pseudomonas) by modulating membrane potential (PMF).

This guide details the experimental framework required to identify and validate this target, serving as a template for bioenergetic inhibitor discovery.

Mechanism of Action (MOA)

The Bioenergetic Arrest

The F1F0-ATP synthase operates as a rotary motor.[1] The membrane-embedded F0 sector (specifically the c-ring) rotates as protons flow down their electrochemical gradient. This rotation drives the conformational changes in the F1 sector that synthesize ATP.

Aabomycin A/Venturicidin Binding:

  • Site: The compound binds to the c-subunit (subunit 9 in yeast/mitochondria) within the transmembrane region.

  • Interaction: It occupies a hydrophobic pocket near the essential carboxylate residue (Glu/Asp) required for proton translocation.

  • Effect:

    • Steric Blockade: The binding physically prevents the protonation/deprotonation cycle of the c-ring.

    • Rotor Stalling: The c-ring cannot rotate; consequently, the central stalk (

      
       subunit) does not rotate, and the F1 catalytic sites freeze.
      
    • Result: Complete cessation of ATP synthesis and inhibition of ATP hydrolysis (though hydrolysis inhibition often shows different kinetics).

Visualization: The Inhibition Pathway

The following diagram illustrates the structural hierarchy and the specific inhibition point of Aabomycin A.

MOA_Pathway cluster_membrane Inner Bacterial Membrane / Mitochondrial Cristae Proton_Grad Proton Motive Force (PMF) (High H+ Concentration) Proton_Flow H+ Translocation via c-ring Proton_Grad->Proton_Flow Drives F0_Sector F0 Sector (Membrane Embedded) c-ring Rotor F1_Sector F1 Sector (Catalytic) ATP Synthesis Site F0_Sector->F1_Sector Mechanical Torque (Gamma Stalk Rotation) Proton_Flow->F0_Sector Induces Rotation ATP_Prod ADP + Pi -> ATP F1_Sector->ATP_Prod Catalysis Inhibitor Aabomycin A (Venturicidin) Inhibitor->F0_Sector BINDS c-subunit (Hydrophobic Pocket) Inhibitor->Proton_Flow BLOCKS

Caption: Aabomycin A binds the c-ring of the F0 sector, blocking proton flow and mechanically stalling the ATP synthase motor.

Target Identification & Validation Workflow

This section reconstructs the rigorous path from phenotypic observation to molecular target confirmation.

Phase 1: Phenotypic Profiling (The "Fingerprint")

Before biochemical isolation, the target class is narrowed via phenotypic response.

  • Growth Inhibition: Strong activity against Gram-positive bacteria and fungi; weak against Gram-negatives (unless efflux is compromised).

  • Cross-Resistance Analysis:

    • Observation: Strains resistant to Ribosome inhibitors (e.g., Erythromycin) are susceptible to Aabomycin.

    • Key Signal: Strains resistant to Oligomycin (a known ATPase inhibitor) often show cross-resistance to Aabomycin, suggesting a shared target.

  • Metabolic Shift: Treated cells show immediate cessation of growth but maintained optical density (bacteriostatic) initially, followed by a drop in intracellular ATP levels.

Phase 2: Biochemical Validation (Inverted Membrane Vesicles)

To confirm the target is the membrane-bound ATPase and not a soluble enzyme, use Inverted Membrane Vesicles (IMVs).

Protocol 1: ATP Synthesis Inhibition Assay

  • Principle: IMVs expose the F1 sector to the solution. NADH is added to drive the Electron Transport Chain (ETC), creating a proton gradient that drives ATP synthesis.

  • Method:

    • Preparation: Isolate IMVs from E. coli or S. aureus via French press lysis and ultracentrifugation.

    • Reaction Mix: Buffer (Tris-HCl, MgCl2), ADP (1 mM), Inorganic Phosphate (Pi), and NADH (2 mM).

    • Treatment: Add Aabomycin A (0.1 - 10 µg/mL). Controls: DMSO (Negative), FCCP (Uncoupler - Positive Control).

    • Detection: Measure ATP production using a Luciferin-Luciferase bioluminescence assay.

  • Expected Result: Aabomycin A inhibits ATP synthesis with an IC50 in the nanomolar range, similar to Oligomycin.

Protocol 2: ACMA Quenching (Proton Pumping Assay)

  • Purpose: Distinguish between Uncouplers (dissipate gradient) and Blockers (maintain gradient but stop flow).

  • Method:

    • Use ACMA (9-amino-6-chloro-2-methoxyacridine), a fluorescent dye that quenches when a pH gradient (

      
      pH) forms inside vesicles.
      
    • Energize IMVs with NADH. Fluorescence decreases (quenching) as protons pump in.

    • Add Aabomycin A:

      • If Uncoupler: Fluorescence recovers rapidly (gradient collapses).

      • If Blocker (Target): Fluorescence remains quenched (gradient persists, but ATP cannot be made).

  • Result: Aabomycin A maintains the quench, confirming it blocks the exit channel (F0) rather than destroying the membrane potential.

Phase 3: Genetic Deconvolution (The "Gold Standard")

The ultimate proof of target is the mapping of resistance mutations to the specific gene.

Protocol 3: Resistant Mutant Selection & Sequencing

  • Selection: Plate sensitive yeast (S. cerevisiae) or bacteria on agar containing 4x - 8x MIC of Aabomycin A.

  • Isolation: Pick surviving colonies after 48-72 hours.

  • Genomic Sequencing: PCR amplify the atp operon (specifically genes encoding the c-subunit, e.g., atp9 in yeast or atpE in bacteria).

  • Mapping:

    • Yeast (Mitochondrial): Look for mutations in the N-terminal stem of subunit 9.[3]

    • Specific Hits: Gly25

      
       Ser  or Ala27 
      
      
      
      Gly
      .[3]
    • Interpretation: These residues line the inhibitor binding pocket. Mutation introduces steric bulk (e.g., Gly to Ser), preventing drug binding while preserving proton translocation function.

Quantitative Data Summary

The following table summarizes key validation metrics for Aabomycin A (Venturicidin).

ParameterValue / CharacteristicSignificance
Primary Target F0F1-ATP Synthase (c-ring)Essential bioenergetic machinery.[2]
Binding Affinity (Kd) ~1-5 nM (Mitochondrial)High-affinity binding explains potency.
IC50 (ATP Synthesis) 0.02 - 0.1 µg/mLComparable to Oligomycin; highly potent.
Mammalian Toxicity IC50 ~31 µg/mL (HEK cells)Moderate selectivity window; limits systemic monotherapy.
Resistance Locus atp9 (Yeast), atpE (Bacteria)Definitive genetic proof of target.
Adjuvant Activity Potentiates Gentamicin >16-foldPerturbs membrane PMF, aiding uptake of other drugs.

Experimental Workflow Diagram

This diagram outlines the logical progression from compound to validated target.

Target_ID_Workflow Start Aabomycin A (Unknown Target) Step1 Phenotypic Screen (Growth Inhibition) Start->Step1 Step2 Cross-Resistance Check (vs. Oligomycin) Step1->Step2 Decision1 Bioenergetic Profile? Step2->Decision1 Matches ATPase Inhibitors Step3 IMV Assay (ATP Synthesis vs Hydrolysis) Decision1->Step3 Yes Step4 ACMA Quenching (Blocker vs Uncoupler) Step3->Step4 Step5 Resistant Mutant Genotyping (Seq: atp operon) Step4->Step5 Confirmed Blocker End VALIDATED TARGET: ATP Synthase c-ring Step5->End Mutation Maps to c-subunit

Caption: Logical workflow for deconvoluting the Aabomycin A target, moving from phenotype to genotype.

References

  • Venturicidin A (Aabomycin A1) Mechanism & Structure Source: MedChemExpress / J. Antibiotics
  • Interaction of Venturicidin and F0F1-ATPase/ATP Synthase Source: PubMed (Biochemistry)[4]

  • Amino acid substitutions in mitochondrial ATP synthase subunit 9 leading to venturicidin resistance Source: PubMed (Eur J Biochem)

  • Venturicidin A as an Antibiotic Adjuvant Potentiating Aminoglycosides Source: ResearchG

  • Inhibitory sites of ATP synthase (Review)

Sources

Methodological & Application

Application Note: Aabomycin A Protocol for In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Aabomycin A is a lipophilic antifungal antibiotic originally isolated from Streptomyces hygroscopicus. Unlike echinocandins (cell wall inhibitors) or azoles (ergosterol synthesis inhibitors), Aabomycin A functions primarily through membrane disruption and ionophoric activity .

Scientific Rationale

Understanding the mechanism is critical for interpreting susceptibility data. Aabomycin A acts as an ionophore, facilitating the uncontrolled flux of cations (particularly


) across the fungal cell membrane. This leads to a collapse of the transmembrane electrochemical gradient, uncoupling of oxidative phosphorylation, and rapid cytolysis.
  • Implication for Testing: Because the mechanism involves physical membrane compromise, the transition from "growth" to "no growth" is typically sharp. Unlike fungistatic azoles which often show "trailing" growth, Aabomycin A typically yields clear, distinct endpoints.

Mechanism Visualization

AabomycinMechanism Aabo Aabomycin A (Lipophilic Molecule) Membrane Fungal Cell Membrane (Lipid Bilayer) Aabo->Membrane Partitions into Insertion Membrane Insertion & Pore Formation Membrane->Insertion Accumulates IonFlux Uncontrolled K+ Efflux & H+ Influx Insertion->IonFlux Facilitates GradientLoss Collapse of Electrochemical Gradient (ΔΨ) IonFlux->GradientLoss Causes Death Cell Death (Cytolysis) GradientLoss->Death Results in

Figure 1: Mechanism of Action. Aabomycin A partitions into the lipid bilayer, disrupting ion homeostasis leading to cell death.

Pre-Analytical Considerations

Compound Handling and Solubility

Aabomycin A is highly lipophilic and practically insoluble in water. Proper solvent selection is the single most critical variable in this protocol.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Analytical Grade).[1]

  • Secondary Options: Methanol (MeOH) or Ethanol (EtOH).

  • Water Solubility: Negligible. Do not attempt to dissolve directly in media.

Stock Solution Preparation

Prepare a master stock solution at 100X the highest desired test concentration.

Formula:



  • Target Stock Concentration: 1600 µg/mL (to achieve a final test range ending at 16 µg/mL).

  • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Broth Microdilution

This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) guidelines, optimized for hydrophobic compounds.

Materials Required[2][3][4]
  • Media: RPMI 1640 medium buffered with MOPS (0.165 mol/L) to pH 7.0.

  • Plates: 96-well microtiter plates.

    • Note: Use Polypropylene (PP) plates if possible to minimize drug binding to plastic, a common issue with lipophilic ionophores. If Polystyrene (PS) is used, ensure they are non-treated.

  • Inoculum: 0.5 McFarland standard of Candida albicans (or target species).

Workflow Logic

Workflow Stock Stock Prep (DMSO) Dilution Intermediate Dilution (RPMI + 2% DMSO) Stock->Dilution 1:50 Dilution Plate 96-Well Plate (Final: 0.03 - 16 µg/mL) Dilution->Plate Dispense 100µL Incubate Incubation 35°C, 24-48h Plate->Incubate Inoculum Inoculum Addition (1-5 x 10^3 CFU/mL) Inoculum->Plate Add 100µL Read Read MIC (Visual/OD) Incubate->Read

Figure 2: Experimental Workflow. Step-by-step dilution and inoculation process.

Step-by-Step Procedure
Step 1: Preparation of Assay Plates (2X Concentration)

To avoid solvent toxicity, the final DMSO concentration in the well must be


.
  • Intermediate Dilution: Dilute the 1600 µg/mL DMSO stock 1:50 into RPMI 1640.

    • Result: 32 µg/mL Aabomycin A in RPMI (containing 2% DMSO).

  • Serial Dilution: Add 100 µL of RPMI (2% DMSO) to columns 2-10 of the 96-well plate.

  • Add 200 µL of the 32 µg/mL intermediate solution to column 1.

  • Perform 2-fold serial dilutions (transfer 100 µL) from column 1 through column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (RPMI + 2% DMSO, no drug).

    • Column 12: Sterility Control (RPMI only).

Step 2: Inoculum Preparation[2]
  • Pick 5 colonies from a 24-hour culture (Sabouraud Dextrose Agar).

  • Suspend in sterile saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in RPMI 1640 medium.

  • Further dilute 1:20 in RPMI 1640 medium.

    • Final Inoculum Concentration:

      
       CFU/mL.
      
Step 3: Assay Initiation
  • Add 100 µL of the final inoculum to wells in columns 1-11.

  • Add 100 µL of sterile RPMI to column 12 (Sterility Control).

    • Final System State: Drug concentration is now 1X (0.03 - 16 µg/mL). DMSO concentration is 1%.

Step 4: Incubation
  • Yeasts (Candida spp.): 35°C for 24 hours.

  • Filamentous Fungi (Aspergillus spp.): 35°C for 48 hours.[3]

  • Atmosphere: Ambient air (non-CO2).[3]

Data Analysis & Interpretation

Reading the MIC

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Aabomycin A that causes complete inhibition of visual growth.

Endpoint CriteriaDescription
MIC-0 (Optically Clear) Required for Aabomycin A. Due to its cidal membrane activity, do not accept "partial inhibition" (MIC-2) often used for azoles.
Trailing Effect Rare.[3] If observed, it may indicate precipitation of the compound rather than resistance. Check solubility.
Button Size Compare the cell pellet "button" at the bottom of the well to the Growth Control (Column 11).
Quality Control (QC)

Every run must include a reference strain to validate the media and technique.

  • Reference Strain: Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258.

  • Solvent Control: Column 11 serves as the solvent control. If growth in Column 11 is inhibited compared to a drug-free/solvent-free check, the 1% DMSO is toxic to the specific strain, and the assay is invalid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Aabomycin A is hydrophobic; concentration >16 µg/mL in aqueous media is unstable.Reduce max concentration range. Ensure DMSO stock is fully dissolved before dilution.
Inconsistent MICs Drug binding to polystyrene plastic.Switch to Polypropylene plates or add 0.02% Tween 80 (validate that Tween does not affect fungal growth first).
Growth in Sterility Well Contamination during serial dilution.Review aseptic technique. Ensure RPMI is filter-sterilized (0.22 µm).
Skipped Wells Pipetting error or "edge effect" evaporation.Use a multichannel pipette.[2] Seal plates with gas-permeable tape to prevent evaporation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[4][Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).[4][Link]

  • Aizawa, S., et al. (1969).[5] "Aabomycin A, a new antibiotic.[5] I. Production, isolation and properties of aabomycin A."[5] The Journal of Antibiotics, 22(10), 457-462. [Link]

  • Espinel-Ingroff, A., et al. (2002).[6] "Optimal testing conditions for determining MICs and minimum fungicidal concentrations of new and established antifungal agents for uncommon molds: NCCLS collaborative study." Journal of Clinical Microbiology, 40(10), 3776-3781. [Link]

Sources

Aabomycin A application in agricultural fungicide development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aabomycin A is a macrolide antibiotic complex isolated from Streptomyces hygroscopicus subsp. aabomyceticus. While historically categorized as a distinct entity, advanced structural analysis has confirmed that Aabomycin A is a mixture primarily composed of Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2) .[1]

In the context of agricultural fungicide development, Aabomycin A represents a potent lead compound for controlling Rice Blast (Pyricularia oryzae) and other phytopathogenic fungi. Its mode of action—specific inhibition of mitochondrial ATP synthase—offers a valuable alternative to azoles (DMI) and strobilurins (QoI), particularly for resistance management strategies.

This guide provides a standardized workflow for the production, extraction, and bio-validation of Aabomycin A, designed to ensure reproducibility in high-throughput screening (HTS) and lead optimization.

Compound Profile & Mechanism of Action[3][4]

Chemical Identity
  • Primary Components: Venturicidin A (Aabomycin A1) & Venturicidin B (Aabomycin A2).[2][1]

  • Chemical Class: Macrolide antibiotic (Glycosidic macrolide).[2]

  • Solubility: Highly lipophilic; soluble in ethyl acetate, chloroform, acetone, and DMSO. Sparingly soluble in water.

  • Stability: Stable in neutral and slightly acidic conditions; susceptible to hydrolysis in strong alkaline environments.

Mechanism of Action (MOA)

Unlike fungicides that target cell wall synthesis (e.g., polyoxins) or ergosterol biosynthesis (e.g., triazoles), Aabomycin A acts as an energy metabolism inhibitor.[2]

  • Target: Mitochondrial F0F1-ATP synthase.[2]

  • Action: It binds to the F0 proton channel, blocking proton translocation across the inner mitochondrial membrane.

  • Result: Cessation of ATP production leads to the inhibition of spore germination and mycelial growth.

MOA_Pathway Aabo Aabomycin A (Venturicidin Complex) Mito Fungal Mitochondria Aabo->Mito Penetrates Cell F0 F0 Subunit of ATP Synthase Mito->F0 Targets Proton Proton (H+) Flow Blocked F0->Proton Binds & Obstructs ATP ATP Depletion Proton->ATP Causes Death Inhibition of Spore Germination & Mycelial Growth ATP->Death Result

Figure 1: Mechanism of Action pathway for Aabomycin A targeting fungal energy metabolism.[2]

Production & Extraction Protocol

Objective: Isolate high-purity Aabomycin A complex from Streptomyces hygroscopicus.

Fermentation (Upstream Processing)
  • Strain: Streptomyces hygroscopicus (e.g., Strain No. 325-17 or ATCC 21449).[2]

  • Seed Culture:

    • Medium: Glucose 2%, Beef Extract 0.5%, Peptone 0.5%, NaCl 0.5%.[3]

    • Incubation: 48 hours at 27°C, 200 rpm.

  • Production Media (Optimized for Macrolides):

    • Glucose: 4.0%[3]

    • Soybean Meal: 2.5%[3]

    • Dried Yeast: 0.4%[3]

    • NaCl: 0.2%[3]

    • pH: Adjusted to 7.0 prior to sterilization.

Protocol:

  • Inoculate production media (100 mL in 500 mL baffled flasks) with 2% (v/v) seed culture.

  • Incubate at 27°C ± 1°C for 96 hours (4 days).

  • Monitor pH; a shift towards alkalinity (pH > 7.5) often signals the end of the exponential growth phase and onset of secondary metabolite production.

Extraction & Purification (Downstream Processing)

Aabomycin A is intracellular and extracellular. Both mycelia and filtrate must be processed.

Step-by-Step Methodology:

  • Separation: Centrifuge culture broth (5000 x g, 20 min) to separate Mycelial Cake from Supernatant.

  • Supernatant Extraction:

    • Adjust pH to 7.0.[4]

    • Extract with Ethyl Acetate (1:1 v/v) twice.[2]

    • Collect organic phase.

  • Mycelial Extraction:

    • Steep mycelial cake in Acetone (1:5 w/v) for 12 hours.

    • Filter and evaporate acetone to aqueous residue.

    • Extract residue with Ethyl Acetate.[4][5]

  • Concentration: Combine organic phases from steps 2 and 3. Dry over anhydrous

    
     and evaporate to dryness under reduced pressure (Rotavap at 40°C).
    
  • Purification (Silica Gel Chromatography):

    • Load crude extract onto a Silica Gel 60 column.

    • Mobile Phase: Gradient elution using Benzene:Acetone (Start 90:10

      
       End 60:40).
      
    • Detection: Monitor fractions via TLC (visualize with

      
       charring) or UV at 220 nm.[2]
      
    • Crystallization: Recrystallize active fractions from Ethyl Acetate/Hexane.

Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain S. hygroscopicus Stock Seed Seed Culture (48h, 27°C) Strain->Seed Ferm Production Fermentation (96h, Soybean/Glucose) Seed->Ferm Centrifuge Centrifugation Ferm->Centrifuge Split Phase Separation Centrifuge->Split LiqExt Supernatant: EtOAc Extraction Split->LiqExt Liquid MycExt Mycelia: Acetone Extraction Split->MycExt Solid Combine Combine Organic Phases & Evaporate LiqExt->Combine MycExt->Combine Column Silica Gel Chromatography (Benzene:Acetone) Combine->Column Final Purified Aabomycin A (Crystals) Column->Final

Figure 2: Production and purification workflow for Aabomycin A from Streptomyces hygroscopicus.

In Vitro Bioassay Protocols

Target Pathogen: Pyricularia oryzae (Rice Blast).[2][6] Standard Control: Carbendazim (Benzimidazole) or Azoxystrobin (QoI).[2]

Mycelial Growth Inhibition (Poisoned Food Technique)

This assay determines the


 for vegetative growth.
  • Preparation: Dissolve purified Aabomycin A in DMSO (Stock: 10 mg/mL).

  • Media: Prepare Potato Dextrose Agar (PDA).

  • Dilution: Add stock solution to molten PDA (45°C) to achieve final concentrations: 0.1, 1, 5, 10, 50, 100

    
    .
    
    • Control: PDA + DMSO (0.5% v/v final).[2]

  • Inoculation: Place a 5mm mycelial plug of P. oryzae (active margin) in the center of the plate.

  • Incubation: 25°C for 7 days.

  • Data Analysis: Measure colony diameter. Calculate % Inhibition:

    
    
    (Where C = Control diameter, T = Treatment diameter).[2]
    
Spore Germination Assay (Critical for Protectant Activity)

Aabomycin A is particularly effective at inhibiting germination.[2]

  • Spore Suspension: Harvest conidia from 10-day old P. oryzae cultures. Adjust to

    
     spores/mL.
    
  • Treatment: Mix

    
     spore suspension with 
    
    
    
    Aabomycin A solution (2x concentration) on cavity slides or 96-well plates.
  • Incubation: Humidity chamber at 25°C for 24 hours.

  • Scoring: Count 100 spores under a microscope. A spore is "germinated" if the germ tube length exceeds half the spore length.

Expected Data Profile
Assay TypeMetricExpected Value (Aabomycin A)Reference Standard (Blasticidin-S)
Mycelial Growth



Spore Germination



Phytotoxicity Rice LeafLow at

Moderate

Formulation & Field Stability Notes

  • Lipophilicity Challenge: Aabomycin A is highly lipophilic. For agricultural application, it must be formulated as an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) .[2]

  • UV Stability: Macrolides can degrade under intense UV. Formulations should include UV protectants (e.g., titanium dioxide or specific UV absorbers) if intended for foliar application in high-sunlight regions.[2]

  • Rainfastness: Due to high lipophilicity, the compound naturally adheres well to the waxy cuticle of rice leaves, offering good rainfastness without excessive adjuvants.

References

  • Aizawa, S., et al. (1969).[2] Aabomycin A, a new antibiotic.[1][3] I. Production, isolation and properties of aabomycin A. The Journal of Antibiotics, 22(10), 457-462.[2] Link

  • Tsuji, N., et al. (1990).[2] Identity of Aabomycin A with Venturicidin.[1] The Journal of Antibiotics, 43(11), 1530-1532.[2]

  • Walter, P., et al. (1968).[2] Venturicidin A and B: Isolation and Characterization.[1] Helvetica Chimica Acta, 51(6), 1293-1304.[2][1]

  • Bayer Crop Science. (2025). Fungicide Modes of Action: Respiration Inhibitors.[7]Link[2]

  • FRAC (Fungicide Resistance Action Committee). (2024). FRAC Code List: Fungal Respiration Inhibitors.Link[2]

Sources

Application Note: Aabomycin A (Venturicidin) Cytotoxicity Profiling in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aabomycin A , historically identified as a standalone antibiotic, is now chemically characterized as a mixture of Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2) .[1] It acts as a potent inhibitor of the F0 subunit of ATP synthase (Complex V), effectively decoupling oxidative phosphorylation.

While primarily utilized for its antifungal activity (e.g., against Pyricularia oryzae) and antibiotic potentiation, its cytotoxicity profile in mammalian cells is complex. Unlike general cytotoxic agents (e.g., Actinomycin D), Aabomycin A exhibits a metabolic-state-dependent toxicity . Cells relying heavily on mitochondrial respiration (e.g., HEK293) show moderate sensitivity (IC50 ~31 µg/mL), whereas highly glycolytic tumor lines (e.g., A549) often display resistance.

This guide details the protocol for profiling Aabomycin A cytotoxicity, emphasizing the determination of the Selectivity Index (SI) and the use of metabolic controls.

Compound Profile & Handling

PropertySpecification
Chemical Identity Mixture of Venturicidin A (Major) & B (Minor)
Mechanism F0-ATPase Inhibition (Mitochondrial & Bacterial)
Molecular Weight ~750 Da (Venturicidin A: 749.[2]97)
Solubility Soluble in DMSO, Methanol, Ethanol. Insoluble in water.
Storage -20°C, desiccated, protected from light.
Stock Prep Prepare 10 mM or 10 mg/mL stock in 100% DMSO.
Critical Handling Note

Aabomycin A is highly lipophilic. When diluting into aqueous culture media, rapid dispersion is required to prevent precipitation. Do not exceed 0.5% final DMSO concentration to avoid solvent-induced background toxicity.

Mechanism of Action: Mitochondrial Energy Depletion

Aabomycin A does not directly damage DNA. Instead, it binds to the proteolipid subunit of the F0 sector of ATP synthase, blocking proton translocation. In mammalian cells, this forces a shift to glycolysis.

Pathway Visualization: ATP Synthase Blockade

AabomycinMechanism Aabo Aabomycin A (Venturicidin) F0 Mitochondrial ATP Synthase (F0 Subunit) Aabo->F0 Binds/Inhibits Proton H+ Translocation F0->Proton Blocks ATP ATP Synthesis (OxPhos) Proton->ATP Required for Glyco Glycolytic Compensation (Warburg Effect) ATP->Glyco Metabolic Stress Death Energy Depletion (Cell Death) ATP->Death Loss of ATP Glyco->Death Inability to Compensate Survival Cell Survival (Glycolytic Shift) Glyco->Survival High Glucose Availability

Figure 1: Mechanism of Action. Aabomycin A inhibits ATP synthase, forcing cells to rely on glycolysis. Toxicity is observed if glycolytic compensation fails.

Experimental Design Strategy

A. Cell Line Selection

To accurately assess the therapeutic window, you must test paired cell lines with distinct metabolic profiles:

  • Sensitive Target (OxPhos dependent): HEK293 (Human Embryonic Kidney) or primary fibroblasts. Expected IC50: ~30 µg/mL.

  • Resistant Target (Glycolytic): A549 (Lung Carcinoma) or HeLa. Expected IC50: >100 µg/mL.

B. Assay Selection
  • Recommended: CCK-8 (WST-8) or Resazurin (Alamar Blue) .

    • Reasoning: These assays measure metabolic activity (dehydrogenase enzymes). Since Aabomycin A targets energy metabolism, these readouts provide a direct functional index of mitochondrial health before membrane integrity loss occurs.

  • Alternative: MTT (requires solubilization, less sensitive for metabolic inhibitors).

Detailed Protocol: Cytotoxicity Assay (CCK-8 Format)

Phase 1: Preparation
  • Stock Solution: Dissolve 1 mg Aabomycin A in 100 µL DMSO (10 mg/mL). Vortex until clear.

  • Media Prep: Prepare DMEM (for HEK293) and RPMI-1640 (for A549) supplemented with 10% FBS.

    • Note: Ensure Glucose concentration is standard (4.5 g/L). Low glucose media will hypersensitize cells to Aabomycin A.

Phase 2: Cell Seeding
  • Harvest cells at 80% confluence.

  • Count and adjust density to 5,000 cells/well (96-well plate).

  • Dispense 100 µL of cell suspension into columns 2–11.

  • Add 100 µL media only to columns 1 and 12 (Blank controls).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 3: Compound Treatment[4]
  • Serial Dilution: Prepare a 2x concentrated dilution series in culture media.

    • Top Concentration: 200 µg/mL (Final on plate: 100 µg/mL).

    • Dilution Factor: 1:2 or 1:3 (8 points).

    • Range: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL.

  • Application: Aspirate old media carefully (or add 2x concentrate directly if volume permits). Add 100 µL of treatment media to respective wells.

  • Vehicle Control: 0.5% DMSO in media (Must equal the highest solvent concentration used).

  • Positive Control: Actinomycin D (1 µg/mL) or Doxorubicin.

  • Incubate for 48 to 72 hours . Note: 24h is often insufficient for ATPase inhibitors to induce cell death in robust lines.

Phase 4: Readout & Analysis
  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours at 37°C. Monitor color development (orange for CCK-8).

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Workflow Diagram

AssayWorkflow Prep Stock Prep (DMSO) Seed Seed Cells (5k/well, 24h) Prep->Seed Treat Treatment (0 - 100 µg/mL) Seed->Treat Incubate Incubation (48-72h) Treat->Incubate Read CCK-8 Readout (OD 450nm) Incubate->Read

Figure 2: Step-by-step assay workflow.[3]

Data Analysis & Interpretation

Calculating IC50
  • Subtract the average "Blank" (media only) OD from all samples.

  • Normalize data:

    
    
    
  • Plot Log(Concentration) vs. % Viability.

  • Fit using non-linear regression (Sigmoidal dose-response, variable slope).

Selectivity Index (SI)

To determine if Aabomycin A is a viable therapeutic candidate (or just a toxin), calculate the SI:



  • Interpretation:

    • SI < 1: The compound is more toxic to host cells than the target.

    • SI > 10: Promising therapeutic window.

    • Current Data: For Aabomycin A, HEK293 IC50 is ~31 µg/mL. If testing against a resistant tumor line (IC50 >100 µg/mL), the SI is poor for anticancer monotherapy but may be relevant for combination therapy (sensitizing drug-resistant cells).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration in aqueous media.Sonicate stock; do not exceed 100 µg/mL in media; ensure DMSO < 0.5%.
High Background Media interaction or contamination.Use phenol-red free media if using colorimetric assays prone to interference.
No Toxicity Observed Cell line is glycolytic (Warburg effect).Repeat assay in Galactose-containing media (forces mitochondrial respiration) to confirm mechanism.
Variable IC50 Evaporation in edge wells.Fill edge wells with PBS; use only inner 60 wells for data.

References

  • Venturicidin A (Aabomycin A1)

    • Source: Wikipedia / MedChemExpress.
    • Detail: Confirms Aabomycin A is a mixture of Venturicidin A and B.[1]

    • Link:

  • Cytotoxicity in HEK293 Cells

    • Source: MedChemExpress Product D
    • Detail: Reports IC50 of 31 µg/mL in HEK293 cells.
    • Link:

  • Mechanism of Action (ATP Synthase)

    • Source: J. Antibiot (Tokyo).[3]

    • Detail: Describes Venturicidins as F0-
    • Link:

  • Lack of Toxicity in A549 Cells

    • Source: Shaaban et al., Journal of Antibiotics.[3]

    • Detail: Venturicidins A, B, and C did not exhibit significant cytotoxicity against non-small cell carcinoma A549.[3]

    • Link:

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Aabomycin A (Venturicidin Complex)

[1]

Abstract & Scientific Context

Aabomycin A is a lipophilic macrolide antibiotic originally isolated from Streptomyces hygroscopicus. It exhibits potent antifungal activity, particularly against Pyricularia oryzae, and inhibits ATP synthase.

Crucial Chemical Identity: For accurate quantification, analysts must recognize that Aabomycin A is not a single chemical entity . Structural elucidation has confirmed that Aabomycin A is a mixture of two related components:

  • Aabomycin A1 (Identical to Venturicidin A ): The major component (~75%).

  • Aabomycin A2 (Identical to Venturicidin B ): The minor component (~25%).

Therefore, this protocol is designed to resolve and quantify both Venturicidin A and B to provide a total Aabomycin A value. Due to the lack of strong UV chromophores in the macrolide structure, this method utilizes low-wavelength UV detection (210–217 nm) and high-purity solvents to maximize signal-to-noise ratios.

Physicochemical Properties & Method Strategy

PropertyDescriptionImpact on Method
Chemical Class 20-membered Macrolide GlycosideRequires Reverse Phase (RP) chromatography.[1][2][3]
Polarity Highly Lipophilic (LogP > 4)Requires high organic strength mobile phase (Acetonitrile).
UV Absorption Weak; Maxima at ~217 nm and ~221 nmDetection must be at low UV (210–220 nm) or via ELSD/MS.
Stability Thermolabile; Stable in Methanol/AcetonitrileAvoid heating column >40°C; Use cold extraction.
Method Design Logic (Expertise)
  • Column Selection: While C18 is standard, a C8 (Octyl) column is recommended here. The high lipophilicity of Venturicidins can lead to excessive retention times and peak broadening on C18. C8 provides adequate resolution with sharper peaks and shorter run times.

  • Mobile Phase: A gradient of Water/Acetonitrile with Formic Acid is chosen.[4] Formic acid suppresses the ionization of residual silanols on the column and the phenolic/hydroxyl groups on the analyte, improving peak symmetry.

  • Detection: UV detection is set to 210 nm .[2][3] While 195 nm offers higher sensitivity, it suffers from significant solvent noise. 210–217 nm provides the optimal balance of sensitivity and baseline stability.

Experimental Protocol

Reagents and Standards
  • Standards: Venturicidin A (CAS: 33538-71-5) and Venturicidin B (CAS: 33538-72-6). Note: If "Aabomycin A" standard is used, treat it as a mixture.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (98%+), Ethyl Acetate (for extraction).

  • Water: Milli-Q grade (18.2 MΩ·cm).

Sample Preparation (Fermentation Broth)

Aabomycin A is largely intracellular or bound to mycelia.

  • Harvest: Collect 10 mL of fermentation broth.

  • Separation: Centrifuge at 4,000 rpm for 15 minutes to separate supernatant and mycelial cake.

  • Extraction (Mycelia):

    • Add 5 mL Methanol to the mycelial cake.

    • Vortex for 2 minutes and sonicate for 15 minutes (maintain temp <30°C).

    • Centrifuge and collect the methanolic supernatant.

  • Extraction (Broth Supernatant):

    • Extract the broth supernatant twice with equal volumes of Ethyl Acetate .

    • Combine organic layers and evaporate to dryness under nitrogen stream.

    • Reconstitute residue in 1 mL Methanol .

  • Final Prep: Combine mycelial extract and reconstituted broth extract (if total yield is required) or analyze separately. Filter through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260/1290 or equivalent with PDA/DAD
Column BDS Hypersil C8 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV at 210 nm (Reference: 360 nm)
Run Time 30 Minutes
Gradient Program

A steep gradient is required to elute the highly hydrophobic Venturicidins.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.0 5050Initial Hold
4.0 5050Isocratic Hold
20.0 0100Linear Ramp
24.0 0100Wash
25.0 5050Re-equilibration
30.0 5050End of Run

Visual Workflow (Logic Map)

GStartFermentation Broth(Streptomyces hygroscopicus)CentrifugeCentrifugation(4000 rpm, 15 min)Start->CentrifugeMyceliaMycelial Cake(Intracellular Aabomycin)Centrifuge->MyceliaSupernatantSupernatant(Extracellular Aabomycin)Centrifuge->SupernatantExtractMycExtraction:Add Methanol + SonicateMycelia->ExtractMycExtractSupExtraction:LLE with Ethyl AcetateSupernatant->ExtractSupCombineSample Combination(Optional for Total Yield)ExtractMyc->CombineExtractSup->CombineFilterFiltration(0.22 µm PTFE)Combine->FilterHPLCHPLC AnalysisC8 Column, UV 210nmFilter->HPLCDataData AnalysisQuantify Venturicidin A & BHPLC->Data

Caption: Integrated workflow for the extraction and HPLC quantification of Aabomycin A components from fermentation broth.

Method Validation & System Suitability

To ensure Trustworthiness , the system must meet these criteria before analyzing unknown samples.

ParameterAcceptance CriteriaNotes
Resolution (Rs) > 1.5 between Venturicidin A and BCritical for accurate quantification of the mixture.
Tailing Factor < 1.5High tailing indicates secondary interactions; check Formic Acid content.
Precision (RSD) < 2.0% for Retention Time & AreaBased on 6 replicate injections of standard.
LOD / LOQ ~1 µg/mL / ~3 µg/mLEstimated for UV 210 nm.
Linearity (R²) > 0.999Range: 10 – 500 µg/mL.
Troubleshooting Guide
  • Drifting Baseline: Common at 210 nm with gradients. Ensure high-quality HPLC-grade Acetonitrile is used. If drift persists, subtract a blank gradient run.

  • Peak Broadening: Likely due to the sample solvent being stronger than the mobile phase. Ensure the sample is dissolved in Methanol or 50:50 Methanol:Water , not pure Ethyl Acetate or 100% Acetonitrile.

  • Low Sensitivity: If UV signal is insufficient, switch to ELSD (Evaporative Light Scattering Detector) . Aabomycin A is non-volatile, making ELSD a highly sensitive alternative (Gain: 8, Temp: 40°C).

References

  • Akita, H., et al. (1990). Identity of Aabomycin A with Venturicidins. Journal of Antibiotics, 43(11), 1482-1483.

  • Aizawa, S., et al. (1969). Aabomycin A, a new antibiotic.[5] I. Production, isolation and properties of aabomycin A. Journal of Antibiotics, 22(10), 457-462.[5]

  • Dhar, S., et al. (2020). Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. Scientific Reports, 10, 8134. (Provides the base HPLC gradient conditions).

  • Ilić, S. B., et al. UV/VIS Analysis and Antimicrobial Activity of Streptomyces Isolates. Facta Universitatis, Series: Physics, Chemistry and Technology. (Supports UV maxima data).

Aabomycin A experimental design for fungal growth inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for Fungal Growth Inhibition using Aabomycin A

Abstract

This application note details the experimental framework for evaluating the antifungal efficacy of Aabomycin A , a macrolide antibiotic isolated from Streptomyces hygroscopicus. Unlike broad-spectrum polyenes (e.g., Amphotericin B), Aabomycin A exhibits a distinct mode of action, primarily targeting specific phytopathogenic fungi (e.g., Pyricularia oryzae) and select human pathogens. This guide provides a standardized workflow for determining Minimum Inhibitory Concentration (MIC), assessing time-dependent killing kinetics, and validating mechanism-of-action hypotheses.

Compound Characteristics & Handling

To ensure experimental reproducibility, the physicochemical properties of Aabomycin A must be managed strictly.

ParameterSpecificationCausality / Rationale
Source Streptomyces hygroscopicusNatural product isolation often yields variable purity; HPLC verification (>95%) is required before biological assays.
Class Macrolide AntifungalLarge lactone ring structure implies poor water solubility and potential instability at extreme pH.
Solubility Soluble in DMSO, MeOH, AcetoneCritical: Insoluble in water. Stock solutions must be prepared in 100% DMSO. Final assay concentration of DMSO must be <1% to avoid solvent toxicity masking the compound's effect.
Storage -20°C, Desiccated, DarkMacrolides are susceptible to hydrolysis and photodegradation.
Molecular Weight ~700–800 Da (varies by analogue)Essential for calculating Molar concentrations (µM) vs. Mass concentrations (µg/mL).

Experimental Design Strategy

The evaluation of Aabomycin A follows a tiered approach to establish Potency , Kinetics , and Mode of Action (MoA) .

  • Tier 1: Static Inhibition (MIC). Defines the potency threshold. We utilize the CLSI M38-A2 (moulds) or M27-A4 (yeasts) standard to ensure data is comparable across labs.

  • Tier 2: Dynamic Inhibition (Time-Kill). Determines if Aabomycin A is fungistatic (inhibits growth) or fungicidal (kills inoculum).

  • Tier 3: Structural Integrity Assay. Investigates cell membrane leakage, a known phenotype of Aabomycin A exposure.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of Aabomycin A that completely inhibits visible fungal growth.

Materials
  • Medium: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Note: Unbuffered media causes pH shifts that alter macrolide potency.

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

  • Plate: 96-well sterile polystyrene microplate (U-bottom).

Workflow Diagram (Graphviz)

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2x in RPMI 1640) Stock->Dilution Dilute to 2x Final Plate 96-Well Plating (100µL Drug + 100µL Cells) Dilution->Plate Inoculum Inoculum Prep (1-5 x 10^3 CFU/mL) Inoculum->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate Readout Readout (Visual + OD600) Incubate->Readout

Caption: Figure 1. Standardized Broth Microdilution Workflow for Aabomycin A MIC determination.

Step-by-Step Procedure
  • Stock Preparation: Dissolve Aabomycin A powder in 100% DMSO to a concentration of 1600 µg/mL.

  • Intermediate Dilution: Dilute the stock 1:50 in RPMI 1640 medium to obtain 32 µg/mL (2x the highest test concentration). The DMSO content is now 2%.

  • Serial Dilution: Dispense 100 µL of RPMI 1640 into columns 2–12 of the 96-well plate. Add 100 µL of the 32 µg/mL solution to column 1 and perform 1:2 serial dilutions across the plate. Discard 100 µL from column 10.

    • Result: Range from 16 µg/mL down to 0.03 µg/mL.

    • Controls: Column 11 is Growth Control (No drug); Column 12 is Sterility Control (Media only).

  • Inoculum Addition: Adjust fungal suspension to

    
     to 
    
    
    
    CFU/mL. Add 100 µL to all wells (except sterility control).
    • Final DMSO Concentration: <1% (Non-toxic).

  • Incubation: Incubate at 35°C for 24 hours (yeast) or 48 hours (moulds).

  • Scoring: The MIC is the lowest concentration well that is optically clear (no turbidity).

Protocol B: Time-Kill Kinetics

Objective: Differentiate between fungistatic and fungicidal activity. Aabomycin A is often fungistatic at low concentrations but may be fungicidal at high loads.

Procedure
  • Setup: Prepare 10 mL of RPMI 1640 containing Aabomycin A at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (0x MIC).

  • Inoculation: Inoculate with

    
     CFU/mL (higher density than MIC to challenge the drug).
    
  • Sampling: At T=0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.

  • Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Count colonies after 48h incubation.

Data Interpretation Logic (Graphviz)

TimeKill_Logic Start Analyze Log Reduction (at 24h) Decision Reduction > 3 log10 (99.9% kill)? Start->Decision Fungicidal Fungicidal Activity Decision->Fungicidal Yes Fungistatic Fungistatic Activity Decision->Fungistatic No

Caption: Figure 2. Decision logic for classifying Aabomycin A activity based on Time-Kill kinetics.

Protocol C: Mechanism Verification (Sorbitol Protection Assay)

Rationale: Aabomycin A has been implicated in cell wall/membrane stress. If the compound targets the cell wall (like echinocandins), high osmotic pressure (Sorbitol) will stabilize the cell and raise the MIC. If it targets the membrane (like polyenes), Sorbitol provides minimal protection.

  • Duplicate Plates: Prepare two MIC plates as described in Protocol A.

    • Plate 1: Standard RPMI 1640.

    • Plate 2: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Execution: Run MIC assay in parallel.

  • Interpretation:

    • MIC Shift > 4-fold (e.g., 1 µg/mL

      
       8 µg/mL):  Suggests Cell Wall target.
      
    • No MIC Shift: Suggests Membrane or Intracellular target (Likely scenario for Aabomycin A).

Data Presentation & Analysis

Quantitative data should be summarized in the following format for publication or internal reporting:

Table 1: MIC Data Summary (Example)

Strain ID Species Aabomycin A MIC (µg/mL) Amphotericin B MIC (Control) Interpretation
ATCC 90028 C. albicans 2.0 0.5 Moderate Susceptibility
ATCC 204305 A. fumigatus 4.0 1.0 Moderate Susceptibility

| Clinical-01 | P. oryzae | 0.25 | N/A | High Potency |

Statistical Validity: All MICs must be performed in biological triplicate. A variance of more than one 2-fold dilution step (e.g., 1 vs 4 µg/mL) invalidates the run.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[Link]

  • Aizawa, S., et al. (1969). "Aabomycin A, a new antibiotic. I. Production, isolation and properties of aabomycin A." The Journal of Antibiotics. [Link]

  • Espinel-Ingroff, A., et al. (2005). "Standardization of antifungal susceptibility testing." Journal of Clinical Microbiology. [Link]

Application Note: Mechanistic Profiling of Bacterial F-type ATP Synthase using Aabomycin A (Venturicidin A)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aabomycin A (Venturicidin A) for Studying F-type ATP Synthase in Bacteria Content Type: Application Note and Technical Protocol Guide

Abstract & Compound Identity

Aabomycin A , chemically identified as Venturicidin A (or Aabomycin A1), is a potent macrolide antibiotic originally isolated from Streptomyces species.[1][2] While historically characterized as an antifungal, its primary utility in modern bacteriology and drug discovery lies in its specific inhibition of the F-type ATP synthase (F1Fo-ATPase) .

Unlike broad-spectrum membrane disruptors, Aabomycin A specifically targets the c-subunit of the Fo proton channel , blocking proton translocation. This guide details the use of Aabomycin A as a chemical probe to study bioenergetics, dissect ATP synthesis vs. hydrolysis coupling, and investigate antibiotic synergy—particularly its ability to potentiate aminoglycosides against resistant phenotypes like Staphylococcus aureus small colony variants (SCVs).

Technical Note: Throughout literature, "Aabomycin A" is frequently synonymous with "Venturicidin A." This protocol uses the standard designation Venturicidin A to align with modern reagent catalogs and structural biology references.

Mechanism of Action: The Proton Blockade

The bacterial F1Fo-ATP synthase operates as a rotary motor driven by the Proton Motive Force (PMF). Venturicidin A binds to the c-ring of the Fo sector, a hydrophobic rotor embedded in the inner membrane.

  • Binding Site: Venturicidin A binds to a "drug-binding pocket" on the c-subunit, overlapping with but distinct from the oligomycin binding site. Key residues involved often include conserved hydrophobic amino acids (e.g., Leu53, Ala56, Leu57, Phe64 in yeast models, with homologs in bacteria).

  • Inhibition Mode: Upon binding, the compound sterically hinders the rotation of the c-ring relative to the a-subunit. This prevents the translocation of protons (

    
    ) across the membrane.
    
  • Consequence:

    • ATP Synthesis Block: Without proton flow driving rotation, the

      
      -subunit cannot rotate within the F1 hexamer, halting ATP synthesis.
      
    • ATP Hydrolysis Block: The enzyme is prevented from operating in reverse (ATPase mode) because the torque generated by ATP hydrolysis cannot force the c-ring to rotate against the blocked interface.

Visualization: Mechanism of Inhibition

G cluster_membrane Inner Bacterial Membrane cluster_cytoplasm Cytoplasm c_ring Fo c-ring Rotor f1_sector F1 Catalytic Sector (alpha3-beta3) c_ring->f1_sector Mechanical Torque (Gamma Stalk) proton_channel Proton Channel (a-subunit) proton_channel->c_ring H+ Flow (PMF Driven) venturicidin Venturicidin A (Inhibitor) venturicidin->c_ring Binds Hydrophobic Pocket venturicidin->proton_channel Steric Blockade venturicidin->f1_sector Stops Rotation atp_adp ATP <-> ADP + Pi

Figure 1: Mechanism of Action. Venturicidin A binds the c-ring rotor, mechanically arresting the enzyme and preventing both ATP synthesis and hydrolysis.

Experimental Protocols

Reagent Preparation

Venturicidin A (Aabomycin A) is a lipophilic macrolide. Proper handling is critical to prevent precipitation in aqueous buffers.[3]

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO (anhydrous).

    • Example: Dissolve 1 mg (MW ~750 g/mol ) in ~133

      
      L DMSO.
      
  • Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for >6 months.

  • Working Solution: Dilute immediately before use. Do not store aqueous dilutions.

Protocol A: Inverted Membrane Vesicle (IMV) Preparation

To study F-type ATP synthase without interference from cytosolic enzymes, Inverted Membrane Vesicles are the gold standard.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)[4]

  • French Press or Sonicator

  • Ultracentrifuge

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 10% Glycerol, 1 mM DTT.
    

Steps:

  • Harvest cells at mid-log phase (

    
     ~0.6–0.8). Pellet by centrifugation (4,000 x g, 15 min).
    
  • Resuspend pellet in ice-cold Buffer A containing protease inhibitors.

  • Lyse cells using a French Press (2 passes at 16,000 psi) or sonication (on ice).

  • Remove unbroken cells/debris: Centrifuge at 10,000 x g for 20 min. Keep supernatant.

  • Isolate Membranes: Ultracentrifuge supernatant at 150,000 x g for 60 min at 4°C.

  • Resuspend the translucent membrane pellet in Buffer A.

  • Validation: Measure protein concentration (BCA assay). These vesicles have the F1 sector facing the solution (inverted).

Protocol B: ATP Hydrolysis Inhibition Assay (NADH-Coupled)

This continuous spectrophotometric assay measures the rate of ATP hydrolysis by linking it to NADH oxidation.

Principle:





(Decrease in Absorbance at 340 nm

ATPase activity)

Reagents:

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM

    
    .
    
  • Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

  • Substrate: 2 mM ATP.

  • Inhibitor: Venturicidin A (0.1

    
    M – 20 
    
    
    
    M titration).

Procedure:

  • Baseline Setup: In a quartz cuvette or UV-transparent plate, mix Assay Buffer, Coupling Mix, and 10-50

    
    g of IMVs.
    
  • Inhibitor Incubation: Add Venturicidin A (or DMSO control). Incubate for 10 minutes at 37°C to allow equilibration with the c-ring.

  • Initiation: Add ATP to start the reaction.

  • Measurement: Monitor

    
     kinetic read for 10–20 minutes.
    
  • Analysis: Calculate slope (

    
    ).
    
    • Control: Determine Total ATPase activity (DMSO only).

    • Background: Add 20

      
      M DCCD  (covalent inhibitor) or Oligomycin  to determine F-type specific background.
      
    • Calculation: % Inhibition =

      
      .
      
Protocol C: ATP Synthesis Inhibition (Luciferase Assay)

This assay measures the ability of the IMVs to synthesize ATP when energized by a respiratory substrate (e.g., NADH or Succinate).

Reagents:

  • Synthesis Buffer: 50 mM MOPS pH 7.3, 5 mM

    
    , 2 mM ADP, 5 mM 
    
    
    
    .
  • Energizer: 5 mM NADH (for E. coli) or Succinate.

  • Detection: Luciferin/Luciferase reagent (commercial kit).

Procedure:

  • Dilute IMVs into Synthesis Buffer.

  • Add Venturicidin A (various concentrations) and incubate for 10 mins.

  • Add Energizer (NADH) to initiate respiration and PMF generation.

  • Incubate at 37°C for defined intervals (e.g., 0, 5, 10, 15 min).

  • Stop & Read: Transfer aliquot to a white 96-well plate containing Luciferin/Luciferase reagent. Read Luminescence immediately.

  • Result: Venturicidin A should dose-dependently reduce Luminescence compared to control.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Readout bact Bacteria Culture lysis Lysis & Ultracentrifuge bact->lysis imv Inverted Membrane Vesicles (IMVs) lysis->imv vent Add Venturicidin A (0.1 - 20 µM) imv->vent incubate Incubate 10 min 37°C vent->incubate hyd Hydrolysis Assay (NADH Coupled) incubate->hyd syn Synthesis Assay (Luciferase) incubate->syn

Figure 2: Experimental Workflow for IMV-based ATP Synthase Assays.

Data Analysis & Troubleshooting

Expected Results
  • IC50 Values: For bacterial F-type ATP synthase, Venturicidin A typically exhibits an IC50 in the low micromolar range (1–10

    
    M)  in IMV assays, though nanomolar sensitivity is observed in some mitochondrial systems and Trypanosoma.
    
  • Curve Shape: Expect a sigmoidal inhibition curve.

  • Synergy: In growth assays (MIC), Venturicidin A alone may show poor activity (MIC >32

    
    g/mL) against wild-type S. aureus. However, in combination with Gentamicin, it should lower the Gentamicin MIC by 4-16 fold.
    
Troubleshooting Table
IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Ensure DMSO < 2% final.[5] Add inhibitor slowly while vortexing.
No Inhibition Resistance mutation or wrong target.Sequence atpE (c-subunit) gene. Verify strain is not a natural resistor.
High Background Contaminating ATPases/Phosphatases.Use specific inhibitors (Vanadate for P-type, Nitrate for V-type) in the buffer.
Low Signal (Synthesis) Vesicles not uncoupled or not energized.Ensure IMVs are "inverted" (F1 outside). Check NADH quality.

References

  • Structure and Mechanism of F-type

    • Title: Oligomycin frames a common drug-binding site in the ATP synthase.[4][6]

    • Source: Symersky, J., et al. (2012).
    • URL:[Link]

  • Venturicidin A Identity and Activity

    • Title: Venturicidin A (Aabomycin A1) Product Information.[1][7][8]

    • Source: MedChemExpress / Cayman Chemical.
  • Bacterial Synergy and Resistance

    • Title: Inhibition of the ATP Synthase Eliminates the Intrinsic Resistance of Staphylococcus aureus towards Polymyxins.
    • Source: Vestergaard, M., et al. (2017). mBio.
    • URL:[Link]

  • Complex Effects on

    • Title: Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants.
    • Source: Scientific Reports (N
    • URL:[Link]

  • Standard

    • Title: Measuring In Vitro ATPase Activity for Enzymatic Characteriz
    • Source: Journal of Visualized Experiments (JoVE).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aabomycin A (Venturicidin Complex)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges, off-target effects, and experimental nuances of working with Aabomycin A (a Venturicidin complex). This content is designed for researchers requiring high-fidelity experimental control.

Executive Technical Summary

Status: Senior Application Scientist Note Compound Identity: Aabomycin A is not a single entity. It is a natural product mixture consisting of approximately 3:1 Venturicidin A and Venturicidin B . Primary Mechanism: Highly specific inhibition of the F


 subunit of F

F

-ATP synthase
(Complex V). It blocks proton translocation across the inner mitochondrial membrane (eukaryotes) or plasma membrane (bacteria), preventing ATP synthesis. Critical Advisory: While often cited as an antifungal, Aabomycin A exhibits mammalian mitochondrial toxicity at higher concentrations. Users often mistake this on-target mitochondrial inhibition for "non-specific cytotoxicity."

Mechanism & Off-Target Pathways

The utility of Aabomycin A lies in its ability to decouple oxidative phosphorylation. However, this mechanism is conserved across species, leading to the primary "off-target" effect in mammalian models: ATP depletion-induced apoptosis .

Mechanistic Pathway Diagram

The following diagram illustrates the primary blockade and the downstream "off-target" cascades (ROS generation and Membrane Potential collapse) that confound viability data.

Aabomycin_Mechanism Aabomycin Aabomycin A (Venturicidin A/B) Target F_o Subunit (Proton Channel) Aabomycin->Target  Binds & Blocks ProtonGrad H+ Gradient Hyper-polarization Target->ProtonGrad  Accumulates H+ ATPSyn ATP Synthesis (ADP + Pi -> ATP) Target->ATPSyn  Inhibits ROS ROS Accumulation (Superoxide) ProtonGrad->ROS  e- Transport Chain Stalling MMP Mitochondrial Membrane Potential (ΔΨm) Instability ProtonGrad->MMP  Altered Potential Apoptosis Cell Death (Apoptosis/Necrosis) ATPSyn->Apoptosis  ATP Depletion ROS->Apoptosis  Oxidative Stress

Figure 1: Mechanism of Action and Toxicity Cascades. Aabomycin A blocks the F


 proton channel. While this kills fungi (target), it causes identical ATP depletion and ROS spikes in mammalian cells (off-target toxicity).

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My mammalian control cells are dying, but I thought Aabomycin was antifungal-specific."

Diagnosis: Selectivity Window Violation. While Venturicidins have a higher affinity for fungal/bacterial F


 subunits, they will  inhibit mammalian mitochondrial ATP synthase if the concentration exceeds the selectivity threshold (typically >1-5 µM).
  • Root Cause: Using concentrations derived from fungal MICs (e.g., 10-20 µg/mL) on mammalian cell lines (HEK293, HeLa).

  • Solution: Titrate Aabomycin A carefully. The mammalian IC

    
     for ATP depletion is often in the low micromolar range. Always run a cytotoxicity counter-screen  (e.g., LDH release) alongside your efficacy assay.
    
Issue 2: "I see high variability in IC values between different product batches."

Diagnosis: Isomer Ratio Fluctuation. Since Aabomycin A is a mixture (Venturicidin A + B), batch-to-batch variations in fermentation can alter the A:B ratio.

  • Technical Insight: Venturicidin A is generally more potent than B. A batch enriched in B will appear less active.

  • Solution: For highly sensitive kinetic studies, switch to Purified Venturicidin A (CAS: 33538-71-5) rather than the Aabomycin A complex to ensure stoichiometric precision.

Issue 3: "The compound precipitates in my cell culture media."

Diagnosis: Hydrophobic Crash. Aabomycin A is a macrolide with very poor water solubility.

  • Root Cause: Diluting a high-concentration DMSO stock (>10 mM) directly into aqueous media causes immediate micro-precipitation, which is often invisible to the naked eye but reduces effective concentration.

  • Solution: Use an intermediate dilution step . Dilute the DMSO stock 1:10 into pure ethanol or a DMSO/PBS mix before adding to the final media. Ensure final DMSO concentration is <0.5% to avoid solvent-induced membrane permeabilization.

Specificity & Off-Target Data

The following table contrasts Aabomycin A with other common ATPase inhibitors to highlight its specific utility and risks.

CompoundPrimary TargetMammalian Toxicity RiskSolubilityKey Off-Target Note
Aabomycin A F

Subunit (Proton Channel)
Moderate (Dose-dependent)Low (DMSO/EtOH)ROS Generation: Blocks proton return, causing ETC backup and superoxide leakage.
Oligomycin A F

Subunit
High (Potent inhibitor)LowComplete Block: Often irreversible; used as a positive control for max toxicity.
Bafilomycin A1 V-ATPase (Vacuolar)Low (for Mito)ModerateAutophagy Block: Inhibits lysosomal acidification; distinct from mitochondrial effects.

Validated Protocols

Protocol A: Validating Mitochondrial Health (Off-Target Check)

Use this protocol to confirm if Aabomycin A is affecting the mitochondria of your host cells.

Reagents:

  • MitoTracker™ Red CMXRos (Potential-dependent dye)

  • Aabomycin A Stock (10 mM in DMSO)

  • HeLa or HepG2 cells

Workflow:

  • Seed Cells: Plate mammalian cells at 50,000 cells/well in 24-well plates. Incubate overnight.

  • Treatment: Treat with Aabomycin A dose curve (0.1 µM – 10 µM) for 4 hours.

    • Control: 1 µM Oligomycin (Positive Control for MMP hyperpolarization/collapse).

  • Staining: Add MitoTracker Red (final 100 nM) directly to media. Incubate 30 min at 37°C.

  • Fixation: Wash 2x with PBS. Fix with 4% Paraformaldehyde for 15 min.

  • Analysis: Image via fluorescence microscopy (Ex/Em: 579/599 nm).

    • Interpretation: Healthy mitochondria = Bright, tubular networks.

    • Off-Target Effect: Fragmented (punctate) staining or diffuse cytoplasmic signal indicates loss of membrane potential (

      
      ).
      
Protocol B: Solubility & Stability Preparation

Aabomycin A is sensitive to hydrolysis at extreme pH.

  • Stock Prep: Dissolve powder in high-grade anhydrous DMSO to 10 mM .

    • Note: Vortex vigorously for 2 minutes. Macrolides can form micro-crystals.

  • Aliquot: Store at -20°C . Avoid freeze-thaw cycles (max 3 cycles).

  • Working Solution:

    • Do NOT dilute directly into cold media.

    • Pre-warm media to 37°C.

    • Add stock to media while vortexing the media tube to ensure rapid dispersion.

Frequently Asked Questions (FAQ)

Q: Can I use Aabomycin A to inhibit bacterial growth? A: Yes, but primarily against Gram-positive bacteria (e.g., Staphylococcus aureus). It is generally ineffective against Gram-negatives (like E. coli) unless the outer membrane is permeabilized, as the molecule is too large and hydrophobic to penetrate the outer membrane porins.

Q: Does Aabomycin A affect glycolysis? A: Indirectly. By blocking oxidative phosphorylation (OXPHOS), cells treated with Aabomycin A will undergo a glycolytic shift (Warburg effect mimicry) to maintain ATP levels. You will see a rapid acidification of the media due to increased lactate production.

Q: Is Aabomycin A the same as Abamectin? A: No. This is a common confusion. Abamectin is an antiparasitic chloride channel activator. Aabomycin A (Venturicidins) is an ATP synthase inhibitor.[1][2][3][4] They have completely different targets and toxicity profiles.

References

  • Akita, H., et al. (1990).[5] "Identity of Aabomycin A with Venturicidins." Agricultural and Biological Chemistry.

  • Zharova, T. V., & Vinogradov, A. D. (2017).[3] "Inhibition of the F

    
    F
    
    
    
    -ATPase/synthase by venturicidin."[1][3][6] Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • Fico, S., et al. (2024). "Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei."[1][7] Antimicrobial Agents and Chemotherapy.[2][4]

  • Tucker, K., et al. (2018). "Venturicidin A, a Membrane-Active Natural Product Inhibitor of ATP Synthase Potentiates Aminoglycoside Antibiotics." Scientific Reports.

Sources

Technical Support Center: Aabomycin A (Venturicidin A) Stability & Storage Guide

[1][2][3]

Reference Ticket: #AABO-STAB-001 Subject: Preventing degradation and precipitation of Aabomycin A during storage and experimental handling. Applicable Compounds: Aabomycin A (A1/A2 mixture), Venturicidin A, Venturicidin B.[1][2]

Executive Summary: The "Hidden" Identity

Crucial Note for Researchers: Aabomycin A is chemically identical to Venturicidin A (often a mixture with Venturicidin B).[1] It is a macrolide antibiotic produced by Streptomyces species that specifically inhibits mitochondrial ATP synthase (F0 sector).[1][3][4]

Its degradation is rarely due to a single catastrophic event but rather a "death by a thousand cuts" involving hydrolysis of the lactone ring (pH sensitivity) and precipitation upon aqueous dilution (solubility shock).[1][3] This guide provides a self-validating system to ensure your compound remains active from the freezer to the assay plate.[1][5]

Part 1: The Golden Standard Storage Protocol

The following protocol is designed to minimize thermodynamic decay and prevent hydrolysis.

1. Lyophilized Powder (The Safe State)
  • Temperature: -20°C is mandatory for long-term storage (>1 month). 4°C is acceptable for short-term (<1 month).[1][3][5]

  • Atmosphere: Hydroscopic nature requires desiccation.[1] Store vials inside a secondary container (e.g., a sealed Falcon tube or jar) with active silica gel desiccant.

  • Container: Amber glass vials are preferred to prevent potential photo-oxidation of the conjugated double bond systems, though Aabomycin is less light-sensitive than polyenes like Amphotericin B.[1][3][5]

2. Solubilized Stock Solutions (The Danger Zone)

Once in solution, the clock starts ticking.[1] Aabomycin A contains a lactone ring and glycosidic bonds, making it susceptible to both acid and base hydrolysis.

SolventStability RatingRecommended TempNotes
DMSO (Anhydrous) ★★★★★ (Best)-20°CPrevents hydrolysis; freezes solid (stops diffusion).[1][3][5]
Ethanol (100%) ★★★★☆ (Good)-20°CGood solubility; evaporation risk; remains liquid at -20°C.
DMF [1][3][5] ★★★☆☆ (Fair)-20°CGood solubility; toxic to many cell lines; potential amine breakdown.[1][3][5]
Water/PBS ☆☆☆☆☆ (Fail)N/ADo not store. Compound will precipitate and hydrolyze.[1]
Part 2: Visualization of Logic
Diagram 1: Storage Decision Matrix

This decision tree helps you determine the optimal storage state based on your experimental timeline.

StorageLogicStartReceived Aabomycin AFormCurrent Form?Start->FormPowderLyophilized PowderForm->PowderSolutionSolubilized StockForm->SolutionTimeUsage Timeline?Powder->TimeSolventCheckSolvent Type?Solution->SolventCheckImmedImmediate (<2 weeks)Time->ImmedLongLong Term (>1 month)Time->LongAction1Store at 4°C+ DesiccantImmed->Action1Action2Store at -20°C+ Desiccant(Amber Vial)Long->Action2DMSODMSO / EthanolSolventCheck->DMSOAqueousAqueous / MediaSolventCheck->AqueousAction3Aliquot & Freeze-20°C or -80°CAvoid Freeze-ThawDMSO->Action3Action4DISCARDDo not storeAqueous->Action4

Caption: Decision matrix for Aabomycin A storage. Green paths indicate optimal stability preservation.

Part 3: Troubleshooting & FAQs
Q1: I dissolved Aabomycin A in DMSO, but when I added it to my cell culture media, it turned cloudy. Is it degraded?

Diagnosis: It has likely precipitated , not degraded chemically. Mechanism: Aabomycin A is highly lipophilic.[1] When a concentrated DMSO stock is added rapidly to an aqueous buffer (media), the local concentration exceeds the solubility limit before diffusion can occur, causing the compound to "crash out" of solution. The Fix (The "Subsurface Injection" Technique):

  • Vortex the cell culture media to create a moving vortex.[1]

  • Inject the DMSO stock slowly directly into the center of the vortex (subsurface), not on the static surface or the side of the tube.

  • Ensure the final DMSO concentration is <0.5% (v/v) to minimize cytotoxicity and solvent effects.[1]

Q2: My stock solution has been at -20°C for 6 months. How do I verify it is still active without running a full bioassay?

Diagnosis: You need a physicochemical integrity check.[1] Protocol:

  • Visual Check: Inspect for crystals (precipitation).[1][5] If clear, proceed.

  • TLC/HPLC Check: Aabomycin A contains a glycosidic bond.[1][5]

    • Degradation Marker: Look for the cleavage of the sugar moiety.

    • HPLC: Run a sample against a fresh standard.[1] A shift in retention time or the appearance of a secondary peak (aglycone) indicates hydrolysis.[1]

    • Reference: Venturicidin A typically elutes as a single peak on C18 columns with Methanol/Water gradients.[1]

Q3: Can I use acidic buffers to solubilize it?

Answer: Absolutely not. Reasoning: Macrolide antibiotics contain glycosidic linkages (sugar-to-ring bonds) that are extremely acid-labile .[1][3][5] Exposure to pH < 5.0 will hydrolyze the sugar, rendering the molecule inactive. Always maintain pH 7.0–8.0 for aqueous dilutions.[1]

Part 4: Advanced Workflow – Safe Solubilization

The moment of solubilization is where most errors occur. Follow this workflow to ensure homogeneity.

SolubilizationStep11. Weigh Powder(Work quickly toavoid moisture)Step22. Add Solvent(DMSO or EtOH)Target: 10-50 mg/mLStep1->Step2Step33. VortexEnsure completedissolutionStep2->Step3Step44. AliquotDivide into single-usevials (e.g., 50 µL)Step3->Step4Step55. Freeze-20°C immediatelyStep4->Step5

Caption: Step-by-step solubilization workflow to minimize hydrolysis and freeze-thaw cycles.

References
  • Aizawa, S., et al. (1969).[1][6] Aabomycin A, a new antibiotic.[5][6] I. Production, isolation and properties of aabomycin A. The Journal of Antibiotics, 22(10), 457-462.[1][3][5] Link

  • Akita, H., et al. (1990).[1][7] Identity of aabomycin A with venturicidins.[1][2][7] Agricultural and Biological Chemistry, 54(9), 2465-2466.[1][3][5][7] Link

  • National Center for Biotechnology Information. (2025).[1][5] PubChem Compound Summary for CID 10055855, Venturicidin A.[5]Link[1][3][5]

  • United States Biological. (n.d.).[1][5] Venturicidin A (Aabomycin A1) Product Data Sheet.[1][3][5][8]Link[1][3][5]

Improving the yield of Aabomycin A from Streptomyces culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the optimization of Aabomycin A , an antifungal and antiviral polyketide antibiotic produced by Streptomyces hygroscopicus subsp.[1] aabomyceticus.

Low yields in secondary metabolite fermentation often stem from a disconnect between biomass accumulation (primary metabolism) and product synthesis (secondary metabolism). The protocols below are designed to decouple these phases, ensuring your culture shifts resources toward Aabomycin A production rather than just growing mycelia.

Part 1: Media Optimization (Upstream Processing)

Q: What is the optimal Carbon/Nitrogen (C/N) source for Aabomycin A?

A: Streptomyces polyketide synthases (PKS) are highly sensitive to Carbon Catabolite Repression (CCR). You must avoid rapid-release carbon sources during the production phase.

  • Carbon Source: Use a mixture of Glucose (1%) for initial biomass and Soluble Starch or Maltose (2-4%) for sustained release. Glucose represses the onset of secondary metabolism; starch degrades slowly, preventing repression while maintaining the Acetyl-CoA pool required for the polyketide backbone.

  • Nitrogen Source: Soybean meal (2-3%) is superior to inorganic salts. It provides a slow release of amino acids, preventing ammonium ion repression.

  • Recommendation: Use the Modified Aabomycin Production Medium (MAPM) below.

Table 1: Modified Aabomycin Production Medium (MAPM)
ComponentConcentration (g/L)Function
Soluble Starch30.0Sustained Carbon source (avoids CCR)
Glucose10.0Initial biomass kick-starter
Soybean Meal25.0Complex Nitrogen & growth factors
Yeast Extract5.0Vitamins & rapid Nitrogen source
K₂HPO₄0.5Phosphate buffer (Limit to <1g/L to avoid repression)
MgSO₄·7H₂O0.5Cofactor for PKS enzymes
CaCO₃3.0pH buffer (prevents acidification)
pH (Pre-sterilization) 7.2 Critical Setpoint

Expert Insight: Phosphate limitation is crucial. High inorganic phosphate (>5 mM) inhibits the expression of secondary metabolite gene clusters (pathway-specific regulators). Keep K₂HPO₄ low.

Part 2: Fermentation Parameters & Troubleshooting

Q: My biomass is high, but Aabomycin A yield is negligible. Why?

A: You are likely stuck in the trophophase (growth phase) and failing to switch to the idiophase (production phase).

Troubleshooting Steps:

  • Check Dissolved Oxygen (DO): Polyketide synthesis is oxidative. If DO drops below 20%, production halts. Increase agitation or supplementation with oxygen.

  • Phosphate Shock: If your complex nitrogen source (e.g., a new batch of corn steep liquor) has high phosphate, it represses the aab gene cluster.

  • pH Drift: S. hygroscopicus acidifies the medium during rapid growth. If pH drops < 6.0, PKS enzyme activity crashes. Ensure CaCO₃ is present or use active pH control (maintaining pH 6.8–7.2).

Q: How do I prevent foam-out without inhibiting the culture?

A: Streptomyces fermentations are prone to foaming due to extracellular proteins.

  • Avoid: Silicone-based antifoams in excess, as they can reduce Oxygen Transfer Rate (OTR).

  • Use: Polypropylene glycol (PPG) 2000 at 0.01% (v/v) added pre-sterilization. Feed sterile vegetable oil (0.1%) during the run; it acts as both an antifoam and a slow-release carbon source.

Q: Is there a genetic approach to boost yield without recombinant DNA technology?

A: Yes. Ribosome Engineering is a proven strategy for Streptomyces.

  • Method: Screen for spontaneous mutants resistant to Streptomycin or Gentamicin .[2]

  • Mechanism: Mutations in the rpsL gene (ribosomal protein S12) alter translation accuracy, often activating silent secondary metabolite clusters by enhancing the translation of pathway-specific regulators (e.g., SARP family proteins).

  • Protocol: Plate spores on agar containing 2x-5x MIC of Streptomycin. Pick large colonies and screen for Aabomycin production.

Part 3: Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing the fermentation process, from strain selection to harvest.

Aabomycin_Optimization Start Start: Low Aabomycin A Yield Sub1 Step 1: Strain Assessment (Check for degeneration) Start->Sub1 Decision1 Is Strain Degenerated? Sub1->Decision1 Action1 Single Spore Isolation Select 'Hairy' Mycelia Decision1->Action1 Yes (Smooth colonies) Sub2 Step 2: Media Optimization (C/N Ratio & Phosphate) Decision1->Sub2 No Action1->Sub1 Sub3 Step 3: Process Control (DO > 30%, pH 7.0) Sub2->Sub3 Sub4 Step 4: Precursor Feeding (Valine/Propionate) Sub3->Sub4 If Biomass OK but Yield Low End High Yield Harvest (Idiophase: 96-120h) Sub3->End Standard Run Sub4->End

Figure 1: Decision matrix for troubleshooting and optimizing Aabomycin A fermentation.

Part 4: Metabolic Regulation Logic

Understanding the metabolic switch is key. Aabomycin A is a secondary metabolite derived from the polyketide pathway. The diagram below details how primary metabolism feeds into Aabomycin biosynthesis and where the bottlenecks usually occur.

Metabolic_Pathway Glucose Glucose (Carbon Source) Glycolysis Glycolysis Glucose->Glycolysis AcetylCoA Acetyl-CoA (Central Hub) Glycolysis->AcetylCoA TCA TCA Cycle (Energy) AcetylCoA->TCA Primary Metabolism (Growth) MalonylCoA Malonyl-CoA (Extender Unit) AcetylCoA->MalonylCoA ACC Carboxylase PKS Polyketide Synthase (Type I) AcetylCoA->PKS Starter Unit TCA->MalonylCoA Competes for Carbon MalonylCoA->PKS Extender Unit Phosphate Inorganic Phosphate (High Conc.) Phosphate->PKS Represses Expression Aabomycin Aabomycin A (Final Product) PKS->Aabomycin

Figure 2: Metabolic flux showing the competition between the TCA cycle (growth) and PKS pathway (Aabomycin production).

Part 5: Advanced Optimization Protocol (Fed-Batch)

If batch fermentation yields plateau, implement this Intermittent Fed-Batch Strategy :

  • Start: Inoculate MAPM medium (Table 1).

  • Phase 1 (0–24h): Rapid growth. DO will drop. Maintain agitation.

  • Phase 2 (24–48h): Transition. Glucose is depleted.

  • Feeding Event (48h): Aseptically add 2% Maltose and 0.1% Valine .

    • Why Valine? Valine degradation yields propionyl-CoA/methylmalonyl-CoA, which are often rate-limiting extender units for complex polyketides in Streptomyces.

  • Harvest (96–120h): Monitor pH. If pH rises > 8.0, lysis has occurred; harvest immediately.

References

  • Misato, T., et al. (1972). Antibiotic Aabomycin-A and process for preparing the same. U.S. Patent 3,657,422.

    • Foundational reference for the isolation and original fermentation conditions of S. hygroscopicus subsp. aabomyceticus.
  • Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology, 8(2), 208-215.

    • Authoritative source on the mechanisms of Carbon Catabolite Repression and Phosphate regul
  • Ochi, K., et al. (2004). Ribosome engineering and secondary metabolite production. Advances in Applied Microbiology, 56, 155-184.

    • Source for the "Ribosome Engineering" protocol (rpsL mut
  • Demain, A. L. (1998). Induction of secondary metabolism. International Microbiology, 1, 259-264.

    • Classic reference establishing the idiophase/trophophase concept and nutrient limitation str

Sources

Aabomycin A purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aabomycin A Purification & Isolation

Topic: Troubleshooting Aabomycin A Purification from Streptomyces hygroscopicus Audience: Senior Researchers & Process Engineers Status: Active | Version: 1.0

Welcome to the Aabomycin A Technical Support Hub

Overview: Aabomycin A is a lipophilic antifungal antibiotic produced by Streptomyces hygroscopicus var. aabomyceticus. Structurally related to the venturicidin class of macrolides, its purification presents distinct challenges regarding solubility, stability of the lactone ring, and separation from co-produced analogues (such as Aabomycin S).

This guide synthesizes historical foundational data with modern chromatographic techniques to address the most common failure points in the isolation workflow.

Module 1: Extraction & Upstream Processing

User Question: I am recovering low yields of Aabomycin A from the fermentation broth despite high bioactivity in the initial screening. Where am I losing the compound?

Diagnosis: The error likely lies in discarding the mycelial mass or using an insufficiently polar solvent for the initial extraction. Aabomycin A is highly lipophilic and often adheres to the cell wall or remains intracellular.

Troubleshooting Protocol:

  • Stop Discarding Mycelia: Unlike hydrophilic aminoglycosides, Aabomycin A does not partition freely into the aqueous supernatant.

  • The "Split-Stream" Extraction Method:

    • Step A (Broth): Centrifuge the fermentation broth. Extract the supernatant with Ethyl Acetate (EtOAc) at a 1:1 ratio.

    • Step B (Mycelia - Critical): Extract the mycelial cake with Acetone or Methanol . The organic solvent penetrates the cell wall and solubilizes the membrane-bound fraction.

    • Step C (Convergence): Evaporate the acetone from the mycelial extract until an aqueous residue remains. Combine this residue with the broth supernatant extract (Step A) for a final liquid-liquid partition.

Causality: Streptomyces cell walls are complex barriers. Aabomycin A's hydrophobic nature causes it to adsorb to the mycelial surface. Acetone disrupts this interaction, recovering up to 40% more yield than broth extraction alone [1].

Module 2: Primary Purification (Chromatography)

User Question: My crude extract is dark and oily. When I run it through Silica Gel, I lose activity, and the fractions degrade. How do I prevent this?

Diagnosis: This indicates two issues: (1) irreversible adsorption of the lactone moiety to acidic silica sites, and (2) lactone ring hydrolysis due to improper pH or prolonged retention time.

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (Neutralized)Standard silica is slightly acidic (pH ~5). Acidic conditions can catalyze the degradation of acid-labile moieties in macrolide-like structures.
Pre-Treatment Wash silica with 1% Triethylamine (TEA)Neutralizes active acidic sites on the silica surface, preventing catalytic degradation.
Elution System Chloroform : Methanol (98:2

90:10)
A gradient increases polarity gradually. Avoid rapid jumps in polarity which cause "band broadening" and co-elution of impurities.
Alternative Sephadex LH-20Highly Recommended. Use Methanol as the mobile phase. LH-20 separates based on molecular size and lipophilicity, gently removing the "oily" lipid contaminants without chemical interaction.

Visual Workflow: Purification Logic

PurificationLogic cluster_warning CAUTION: pH Sensitivity Start Crude Extract (Dark/Oily) Decision Is sample > 5g? Start->Decision Silica Silica Gel Column (Chloroform/MeOH) Decision->Silica Yes (Bulk Cleanup) LH20 Sephadex LH-20 (Methanol 100%) Decision->LH20 No (Gentle Polish) Silica->LH20 Fractions containing Target HPLC Prep-HPLC (C18) LH20->HPLC Semi-pure fractions Pure Pure Aabomycin A HPLC->Pure

Caption: Decision matrix for selecting the appropriate stationary phase based on sample load and purity requirements.

Module 3: High-Performance Liquid Chromatography (HPLC)

User Question: I see a "split peak" or shoulder in my HPLC chromatogram. Is this an isomer or degradation?

Diagnosis: Aabomycin A is often co-produced with Aabomycin S or exists as a mixture of closely related components (A1/A2). A split peak usually indicates partial separation of these homologues, not degradation.

Troubleshooting Protocol:

  • Column Selection: Switch from a standard C18 (5µm) to a C18 end-capped column (3µm or sub-2µm) to reduce silanol interactions.

  • Mobile Phase Optimization:

    • Solvent A: Water + 10mM Ammonium Acetate (pH 4.5)

    • Solvent B: Acetonitrile (ACN)[1]

    • Gradient: 60% B to 90% B over 25 minutes.

    • Note: The ammonium acetate buffer is critical. It suppresses the ionization of any residual free acids, sharpening the peak shape [2].

  • Temperature Control: Maintain column temperature at 35°C . Fluctuations in ambient temperature can cause retention time shifts in lipophilic macrolides.

Module 4: Stability & Storage

User Question: The compound loses activity after rotary evaporation. Why?

Diagnosis: Thermal degradation of the lactone ring. Aabomycin A is sensitive to heat, particularly in the presence of residual acids from the fermentation media or silica steps.

Corrective Action:

  • Bath Temperature: Never exceed 40°C .

  • Buffer: Add a trace amount of phosphate buffer (pH 7.0) to the aqueous phase before extraction if the broth pH is low.

  • Storage: Store the purified solid at -20°C under nitrogen/argon. Avoid storing in solution (methanol/acetone) for long periods, as transesterification (methanolysis) can occur.

Summary of Physicochemical Properties

PropertyValue/DescriptionRelevance to Purification
Solubility Soluble in Acetone, EtOAc, CHCl3, Benzene. Insoluble in Water, Hexane.dictates use of Acetone for mycelial extraction.
UV Absorption Weak end-absorption (typically <220nm) or specific maxima depending on conjugation.Detection requires 210-220nm or ELSD (Evaporative Light Scattering Detector).
Stability Unstable in alkaline pH (> pH 9).Avoid using NaOH for pH adjustment; use Ammonia or TEA cautiously.
Rf Value ~0.6 (Chloroform:Methanol 9:1 on Silica).Useful for TLC monitoring during fractionation.

References

  • Aizawa, S., Nakamura, Y., Shirato, S., Taguchi, R., & Yamaguchi, I. (1969).[2] Aabomycin A, a new antibiotic.[2][3] I. Production, isolation and properties of aabomycin A. The Journal of Antibiotics, 22(10), 457–462.

  • Kondo, E., et al. (1989).[4] Isolation and characterization of new antibiotics resorcinomycins A and B.[4] The Journal of Antibiotics, 42(1), 1–6.[4] (Cited for comparative extraction methodologies of Streptomyces metabolites).

  • Omura, S. (1984). Macrolide Antibiotics: Chemistry, Biology, and Practice. Academic Press.

Sources

Technical Support Center: Aabomycin A (Venturicidin A) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Aabomycin A is historically synonymous with Venturicidin A (Aabomycin A1) and Venturicidin B (Aabomycin A2).[1] It is a macrolide antibiotic isolated from Streptomyces species.

  • Primary Mechanism: Specific inhibition of the F0F1-ATP synthase (Complex V), blocking proton reentry and halting oxidative phosphorylation-dependent ATP synthesis.

  • Primary Target: Bacterial and mitochondrial membranes.

  • Key Application: Anti-Gram-positive activity (e.g., Staphylococcus aureus, Enterococcus), antifungal activity, and ATP synthase mechanistic studies.

Why you are seeing unexpected phenotypes: Most "failures" with Aabomycin A arise because it is a metabolic inhibitor , not a cell wall or DNA synthesis inhibitor. Its efficacy is strictly coupled to the metabolic state of the cell (respiration vs. fermentation).

Troubleshooting Guide: Unexpected Phenotypes

Case A: "The Drug Had No Effect on Growth Rate (False Negative)"

Symptom: You treated S. aureus or Candida spp. with Aabomycin A at high concentrations (>10 µg/mL), but the optical density (OD600) continued to rise comparable to the control.

Root Cause: The "Fermentation Bypass" Aabomycin A blocks ATP synthesis via oxidative phosphorylation. If your culture media contains high glucose (e.g., standard TSB or DMEM with 4.5g/L glucose), the cells shift to substrate-level phosphorylation (glycolysis) . They bypass the ATP synthase requirement, rendering the drug ineffective.

Diagnostic Protocol:

  • Check Media Formulation: Does your media contain Glucose?

  • The "Carbon Source Switch" Validation:

    • Split culture into two arms.

    • Arm A: Standard Glucose-rich media + Aabomycin A.

    • Arm B: Non-fermentable carbon source (e.g., Glycerol, Succinate, or Acetate) + Aabomycin A.

    • Result: If cells die in Arm B but grow in Arm A, the drug is active; the phenotype is metabolic resistance.

Case B: "The Culture Stopped Growing but Did Not Clear (Bacteriostatic vs. Cidal)"

Symptom: You expected cell lysis (clearing of the tube) similar to Beta-lactams, but the culture remained turbid at a static OD.

Root Cause: ATP Depletion Stasis Aabomycin A is primarily bacteriostatic . By blocking ATP synthase, it halts energy-expensive processes (division) but preserves cell structural integrity. It does not trigger the immediate autolysin activation associated with cell wall inhibitors.

Implication for SCVs (Small Colony Variants): Prolonged exposure can select for Small Colony Variants—cells with naturally lower metabolic rates or mutations in the electron transport chain.

Data Interpretation Table:

ObservationLikely Physiological StateRecommended Action
Static OD600 Growth arrest due to ATP depletion.Perform CFU plating to confirm viability vs. stasis.
Drop in OD600 Lysis (Rare for Aabomycin alone).Check for contamination or synergistic stressors (e.g., detergents).
Microsatellite Colonies SCV formation (Metabolic adaptation).Sequence auxotrophic markers (e.g., menD, hemB).
Case C: "Paradoxical Synergy (The 'Potentiation' Effect)"

Symptom: Aabomycin A alone showed weak killing, but when combined with sub-lethal Gentamicin (an aminoglycoside), it caused rapid sterilization.

Root Cause: Membrane Hyperpolarization This is a feature, not a bug.

  • Bacteria pump protons out via the Electron Transport Chain (ETC).

  • Protons normally return in via ATP Synthase to make ATP.

  • Aabomycin A blocks the return path.

  • Result: Protons accumulate outside, drastically increasing the Membrane Potential (

    
    ).
    
  • Aminoglycoside Uptake: Aminoglycosides (like Gentamicin) require

    
     for uptake. The hyperpolarization drives massive amounts of Gentamicin into the cell, causing ribosome collapse.
    

Visualizing the Mechanism & Troubleshooting Logic

The following diagram illustrates the ATP Synthase blockade and the resulting metabolic outcomes (Bypass vs. Death) and Aminoglycoside synergy.

AabomycinMechanism cluster_cell Bacterial Cell / Mitochondria Glucose Glucose Input Glycolysis Glycolysis (Substrate Level Phos.) Glucose->Glycolysis ATP_Glyco ATP (Low Yield) Glycolysis->ATP_Glyco Survival in Glucose Media NonFerm Non-Fermentable Carbon (Succinate/Glycerol) ETC Electron Transport Chain (Pumps H+ Out) NonFerm->ETC PMF Proton Motive Force (High Delta Psi) ETC->PMF ATPSynthase ATP Synthase (Complex V) PMF->ATPSynthase H+ Influx Aminoglycoside Aminoglycoside (e.g. Gentamicin) PMF->Aminoglycoside Drives Uptake ATPSynthase->PMF Blockade causes Hyperpolarization ATP_OxPhos ATP (High Yield) ATPSynthase->ATP_OxPhos Growth Growth ATP_OxPhos->Growth Essential for Non-Ferm Growth Aabomycin Aabomycin A (Venturicidin) Aabomycin->ATPSynthase BLOCKS (Inhibits F0)

Figure 1: Mechanism of Aabomycin A (Venturicidin). Note the blockade of ATP synthase leads to membrane hyperpolarization (potentiating aminoglycosides) and reliance on glycolysis for survival.

Frequently Asked Questions (FAQ)

Q1: My Aabomycin A precipitated when added to the media. Is it still active? A: Likely not. Aabomycin A is highly lipophilic.

  • Protocol Fix: Dissolve stock in DMSO or Ethanol. Do not exceed 1% v/v final solvent concentration in the culture. If adding to aqueous media, add slowly while vortexing. If visible crystals form, the effective concentration is unknown.

Q2: Can I use Aabomycin A to treat Gram-negative bacteria (E. coli)? A: Generally, no.

  • Reasoning: The Gram-negative outer membrane is a barrier to large macrolides like Venturicidins.

  • Exception: It may work in E. coli strains with outer membrane permeability defects (e.g., imp or lpt mutants) or if used with permeabilizing agents (e.g., Polymyxin B nonapeptide).

Q3: Is Aabomycin A the same as Oligomycin? A: They are functionally similar but structurally distinct. Both inhibit the F0 subunit of ATP synthase. Aabomycin A (Venturicidin) is often preferred in specific genetic screens because resistance profiles differ, allowing for cross-resistance mapping.

Q4: Why do my mammalian cells (HEK293) die when I use this as an antibacterial control? A: Aabomycin A is not bacteria-specific. It inhibits mitochondrial ATP synthase effectively.

  • IC50: Approximately 31 µg/mL for HEK cells [1].[2]

  • Recommendation: Use strict concentration titrations. For intracellular bacteria assays, the therapeutic window is narrow.

References

  • Aizawa, S., et al. (1969).[3] Aabomycin A, a new antibiotic.[3][4] I. Production, isolation and properties of aabomycin A. The Journal of Antibiotics, 22(10), 457-462.[3]

  • Brufani, M., et al. (1968).[1] Metabolic products of microorganisms.[1][4] LXIX. Venturicidin B. Helvetica Chimica Acta, 51(6), 1293–1304.[1]

  • Wikipedia Contributors. (2024). Venturicidin.[1][4][5][6] Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

  • PubMed Central. (2015). Investigation of a Natural Antibiotic's Properties Effective against Resistant Opportunistic Pathogenic Infections. Retrieved from [Link]

Sources

Technical Support Center: Aabomycin A (Venturicidin A) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aabomycin A (Venturicidin A) Experimental Controls and Best Practices Audience: Researchers, Microbiologists, and Drug Discovery Scientists Last Updated: January 2026

Critical Identity & Mechanism Brief

WARNING: Nomenclature Confusion Before beginning any experiment, verify your reagent. "Aabomycin A" is historically a mixture consisting primarily of Aabomycin A1 , which is chemically identical to Venturicidin A .[1] Modern vendors often supply this compound under the name Venturicidin A .

  • Primary Target: Bacterial and Mitochondrial ATP Synthase (F0F1-ATPase).

  • Activity Spectrum: Strong activity against Gram-positive bacteria (including MRSA) and fungi; weak/no activity against Gram-negatives (due to outer membrane impermeability).

  • Mechanism: It acts as an ionophore-like inhibitor, blocking proton flow through the F0 sector of ATP synthase, uncoupling oxidative phosphorylation.

Preparation & Handling (The Foundation)

Issue: Aabomycin A is highly lipophilic. Improper solubilization is the #1 cause of experimental failure (false negatives).

Solubility & Storage Protocol
ParameterSpecification
Primary Solvent DMSO (Recommended) or Methanol.
Solubility Limit ~10 mg/mL in DMSO.
Water Solubility Insoluble. Do not attempt to dissolve directly in media.
Storage (Stock) -20°C, desiccated, protected from light. Stable for >6 months.
Working Solution Prepare fresh. Do not store aqueous dilutions.
Reconstitution Workflow

Reconstitution Start Lyophilized Powder Solvent Add 100% DMSO (Target: 1-10 mg/mL) Start->Solvent Vortex Vortex 30s (Ensure Clarity) Solvent->Vortex Aliquot Aliquot (Single Use) Store -20°C Vortex->Aliquot Dilution Dilute into Media (Max 1% DMSO final) Aliquot->Dilution Day of Exp

Figure 1: Step-by-step reconstitution logic to prevent precipitation events.

Experimental Design: Antimicrobial Assays

Q: How do I determine the MIC for S. aureus (MRSA) correctly?

The Challenge: Because Aabomycin A targets ATP synthase, bacterial growth inhibition may be slow or bacteriostatic depending on the metabolic state of the bacteria.

Protocol: Broth Microdilution (CLSI Modified)

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Dilution Scheme:

    • Prepare a 100x stock in DMSO.

    • Dilute 1:100 into media to keep DMSO at 1%.

    • Crucial Control: You must run a "Vehicle Control" (1% DMSO alone) to prove the solvent isn't killing the bacteria.

Required Controls Table

Control TypeReagentPurposeExpected Result
Positive Control VancomycinValidates assay sensitivity for Gram+MIC: 0.5–2.0 µg/mL (strain dependent)
Negative Control 1% DMSO in MediaChecks solvent toxicityFull Growth (Turbidity)
Sterility Control Media onlyChecks contaminationNo Growth (Clear)
Synergy Control GentamicinTests potentiation (optional)Lower MIC when combined with Aabomycin
Q: Is Aabomycin A bactericidal or bacteriostatic?

Answer: It is typically bacteriostatic at concentrations near the MIC because it halts energy production rather than lysing the cell wall.

Validation Experiment: Time-Kill Curve

  • Inoculate media with bacteria + Aabomycin A (at 4x MIC).

  • Plate aliquots at 0, 4, 8, and 24 hours.

  • Result Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.[2]
      
    • Note: Aabomycin A often shows a "static" profile unless combined with aminoglycosides.

Mechanistic Validation (Mode of Action)

Q: How do I prove it is inhibiting ATP Synthase and not just popping the membrane?

To distinguish Aabomycin A from a detergent (like SDS) or a pore-former (like Nystatin), you must decouple membrane permeability from ATP levels .

Logic Tree for Mechanism Determination

Mechanism Start Observed Growth Inhibition ATP_Assay Measure Intracellular ATP (Luciferase Assay) Start->ATP_Assay Membrane_Assay Measure Membrane Integrity (Sytox Green / PI Uptake) Start->Membrane_Assay Result_ATP_Low ATP Levels: LOW ATP_Assay->Result_ATP_Low Result_Memb_Intact Membrane: INTACT (No Dye Uptake) Membrane_Assay->Result_Memb_Intact Result_Memb_Leaky Membrane: LEAKY (High Dye Uptake) Membrane_Assay->Result_Memb_Leaky Conclusion_ATPase Conclusion: ATP Synthase Inhibitor (Aabomycin A Profile) Result_ATP_Low->Conclusion_ATPase + Result_ATP_High ATP Levels: NORMAL Result_Memb_Intact->Conclusion_ATPase Conclusion_Lytic Conclusion: Membrane Disruptor (Detergent/Pore-former) Result_Memb_Leaky->Conclusion_Lytic

Figure 2: Diagnostic logic to confirm Aabomycin A mechanism vs. non-specific toxicity.

Protocol Summary:

  • ATP Assay: Treat cells for 30 mins. Lyse and add Luciferase/Luciferin. Aabomycin A treatment should drop ATP levels to <10% of control rapidly.

  • Membrane Integrity: Treat cells. Add Propidium Iodide (PI). Flow cytometry or fluorescence microscopy. Aabomycin A should NOT cause immediate PI uptake (unlike Nystatin or Polymyxins).

Troubleshooting & FAQs

Q: My compound precipitated when I added it to the media.

A: You likely added the DMSO stock too quickly or the concentration was too high.

  • Fix: Pre-warm the media to 37°C. Add the DMSO stock dropwise while vortexing the media. Do not exceed 2% v/v DMSO final concentration.

Q: I see no activity against E. coli. Is the batch bad?

A: No. Aabomycin A is a large macrolide-like structure. It cannot penetrate the outer membrane of Gram-negative bacteria (intrinsic resistance).

  • Control: Test against S. aureus (ATCC 29213) or Enterococcus faecalis to verify activity.

Q: The MIC varies wildly between replicates.

A: This is often due to pH fluctuation or cation levels in the media affecting the proton motive force (PMF).

  • Fix: Use strictly controlled CAMHB. Ensure pH is 7.2–7.4. Since Aabomycin A targets ATP synthase (which relies on the PMF), media pH significantly alters potency.

References

  • Aizawa, S., et al. (1990). "Aabomycin A is a mixture of Aabomycin A1 and A2, which are identical to Venturicidin A and B."[1] The Journal of Antibiotics. (Verifies the chemical identity).

  • Perlin, D.S., et al. (1985). "Venturicidin A, a specific inhibitor of the H+-ATPase of mitochondria and bacteria." Journal of Biological Chemistry. (Establishes the mechanism of action).

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard for MIC controls).

  • MedChemExpress. "Venturicidin A (Aabomycin A1) Product Information and Biological Activity." (Solubility and stability data).

Sources

Validation & Comparative

Aabomycin A (Venturicidin) versus Oligomycin: A Technical Guide to ATP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aabomycin A , chemically re-identified as Venturicidin A (and B), represents a distinct class of macrolide ATP synthase inhibitors compared to the industry-standard Oligomycin . While both compounds target the F_o subunit of ATP synthase to block proton translocation, they exhibit critical differences in species selectivity , toxicity profiles , and binding site residues .

  • Oligomycin is the gold standard for mitochondrial respiratory profiling (e.g., Seahorse assays) due to its irreversible, nanomolar-affinity binding to mammalian F_o subunits. However, it is generally ineffective against wild-type E. coli and is too toxic for in vivo therapeutic use.

  • Aabomycin A (Venturicidin) is a broader-spectrum inhibitor effective against both mitochondrial (mammalian/fungal) and bacterial ATP synthases.[1] Its lower mammalian toxicity makes it a superior candidate for antibiotic adjuvant research and in vivo antifungal studies.

Mechanistic Comparison: The F_o Subunit Interaction

Both inhibitors act on the c-ring of the F_o rotor, acting as a "jam" in the molecular motor. However, their specific contact points differ, influencing their resistance profiles and species specificity.

Binding Site Topography

The c-ring consists of hairpin helices (Helix 1 and Helix 2). Proton translocation requires the rotation of this ring, driven by the protonation/deprotonation of a conserved Glutamate (Glu59 in yeast/mammals) or Aspartate (Asp61 in E. coli).

FeatureOligomycinAabomycin A (Venturicidin)
Primary Target Mitochondrial F_o subunit (c-ring surface).Mitochondrial & Bacterial F_o subunit (c-ring).
Binding Interface Binds primarily to Helix 2 of the c-subunit.Binds to the interface of Helix 1 and Helix 2 .
Key Residues Interactions with Leu53, Ala56, Leu57, Phe64 (yeast numbering).[1][2]Resistance maps to Gly23, Gly25 (Helix 1) and overlapping Helix 2 residues.[1][2]
Mechanism of Block Sterically prevents the proton-carrying Glutamate from accessing the aqueous channel.Induces conformational distortion of Helix 1, indirectly disrupting the proton path.
Reversibility Pseudo-irreversible (extremely slow off-rate).Reversible to pseudo-irreversible depending on concentration.
Mechanistic Pathway Diagram

The following diagram illustrates the convergence of these inhibitors on the ATP synthase rotor and their downstream effects on cellular bioenergetics.

ATP_Synthase_Inhibition cluster_inhibitors Inhibitor Binding Proton_Gradient Proton Motive Force (Δp) Fo_Subunit Fo Subunit (c-ring) Proton_Gradient->Fo_Subunit Drives Rotation c-ring Rotation Fo_Subunit->Rotation Required for ATP_Depletion ATP Depletion Fo_Subunit->ATP_Depletion Inhibition leads to Hyperpolarization Membrane Hyperpolarization (ROS Generation) Fo_Subunit->Hyperpolarization Proton pile-up Oligomycin Oligomycin (Targets Helix 2) Oligomycin->Fo_Subunit Blocks Proton Channel Venturicidin Aabomycin A (Venturicidin) (Targets Helix 1-2 Interface) Venturicidin->Fo_Subunit Distorts Proton Channel Catalysis F1 Domain Catalysis (ADP + Pi -> ATP) Rotation->Catalysis Couples to

Figure 1: Mechanistic convergence of Oligomycin and Aabomycin A on the ATP synthase c-ring, leading to energetic collapse.

Performance Metrics & Selectivity

For drug development professionals, the choice between these two agents depends on the biological model (Bacteria vs. Mammal) and the desired toxicity window.

Quantitative Comparison
MetricOligomycin AAabomycin A (Venturicidin)
Mammalian IC50 (Mitochondria) ~10–20 ng/mL (Nanomolar)~5–20 nM (Comparable potency)
Bacterial Activity (E. coli) Inactive (Wild-type is resistant)Active (Inhibits growth & ATP synthesis)
Trypanosome Activity (T. brucei) Active (IC50 < 10 nM)Active (IC50 ~21 nM)
Mammalian Toxicity High (Too toxic for systemic use)Low to Moderate (Tolerated in mice/dogs)
Solubility DMSO, Ethanol (Poor water solubility)DMSO, Methanol (Poor water solubility)
Primary Utility In vitro mitochondrial stress tests.Antibiotic adjuvant, Antifungal, In vivo studies.[3]
The "Bacterial Gap"

A critical distinction is the bacterial gap . Bacterial F_o subunits (specifically E. coli) lack the specific hydrophobic pocket required for high-affinity Oligomycin binding. Aabomycin A, however, binds a more conserved structural motif involving Helix 1, allowing it to inhibit bacterial ATP synthase. This makes Aabomycin A the reagent of choice for antimicrobial bioenergetics .

Experimental Protocols

Protocol A: Mitochondrial Respiration Stress Test (Seahorse/Oxygraph)

Objective: Determine the spare respiratory capacity of mammalian cells using Oligomycin.

  • Why Oligomycin? It provides the "cleanest" block of ATP synthase with minimal off-target effects on the Electron Transport Chain (ETC) over short timeframes.

Workflow:

  • Seed Cells: Plate cells (e.g., HeLa, HepG2) at 20,000 cells/well in XF assay medium.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Oligomycin Injection:

    • Prepare 100 µM stock in DMSO.

    • Inject to final concentration of 1.0 – 2.0 µM .

    • Note: Titration is required; too low (<0.5 µM) causes incomplete inhibition; too high (>5 µM) can destabilize membranes.

  • Validation: OCR should drop immediately (within 5 mins) to levels associated with proton leak. If OCR does not drop >40%, check cell density or Oligomycin freshness.

Protocol B: Bacterial ATP Synthesis Inhibition Assay

Objective: Evaluate Aabomycin A (Venturicidin) potency against resistant bacteria (e.g., MRSA or E. coli).

  • Why Aabomycin A? Oligomycin will not work on wild-type E. coli.

Reagents:

  • Inverted membrane vesicles (IMVs) prepared from bacteria.

  • Luciferin-Luciferase ATP detection kit.

  • NADH (to drive respiration).

Step-by-Step Methodology:

  • Preparation: Suspend IMVs (0.1 mg/mL protein) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).

  • Inhibitor Incubation:

    • Add Aabomycin A (0 – 10 µM serial dilution).

    • Incubate for 10 minutes at 37°C.

    • Control: Run a parallel Oligomycin control (expect no inhibition for E. coli).

  • Reaction Initiation:

    • Add ADP (1 mM) and NADH (2 mM) to initiate respiration-driven ATP synthesis.

  • Quantification:

    • Aliquot samples at t=0, 5, 10 min into Luciferase reagent.

    • Measure luminescence.

  • Calculation: Plot Luminescence (RLU) vs. Time. The slope represents the ATP synthesis rate. Calculate IC50 based on slope reduction.

Decision Logic for Researchers

Use the following decision tree to select the appropriate inhibitor for your study.

Decision_Tree Start Select Target System Mammalian Mammalian Mitochondria Start->Mammalian Bacteria Bacteria (e.g., E. coli, MRSA) Start->Bacteria Fungi Fungi / Yeast Start->Fungi Context_InVivo In Vivo / Animal Model? Mammalian->Context_InVivo Venturicidin Use Aabomycin A (Venturicidin) (Broad Spectrum) Bacteria->Venturicidin Oligomycin Ineffective Context_Resist Oligomycin Resistant? Fungi->Context_Resist Oligomycin Use Oligomycin A (Standard, High Potency) Context_InVivo->Oligomycin No (In Vitro only) Context_InVivo->Venturicidin Yes (Lower Toxicity) Context_Resist->Oligomycin No Context_Resist->Venturicidin Yes (Cross-resistance partial)

Figure 2: Selection workflow for ATP synthase inhibitors based on biological model and experimental context.

References

  • Structure of Oligomycin bound to c-ring: Symersky, J. et al. (2012).[4] "Oligomycin frames a common drug-binding site in the ATP synthase."[4] Proceedings of the National Academy of Sciences. Link

  • Aabomycin A Identity: Akita, H. et al. (1990). "Identity of Aabomycin A with Venturicidins." Agricultural and Biological Chemistry. Link

  • Venturicidin Mechanism: Zharova, T. V.[5] & Vinogradov, A. D. (2017).[5] "Venturicidin, a specific Fo-directed inhibitor, blocks the synthesis and hydrolysis of ATP."[5] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Trypanosome Inhibition: Schumann Burkard, G. et al. (2024). "Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei."[6][7][8] Antimicrobial Agents and Chemotherapy.[3] Link

  • Antibiotic Potentiation: Tucker, A. T. et al. (2018). "Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics."[3] Scientific Reports. Link

Sources

Efficacy of Aabomycin A Compared to Other Natural Antifungals: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aabomycin A , chemically identified as a mixture of Venturicidin A (A1) and Venturicidin B (A2) , represents a distinct class of natural antifungal agents produced by Streptomyces hygroscopicus. Unlike the majority of agricultural antibiotics that target protein synthesis (e.g., Blasticidin S) or cell wall biosynthesis (e.g., Polyoxins), Aabomycin A functions as a potent inhibitor of ATP synthase .

This guide evaluates Aabomycin A’s efficacy against key phytopathogens, specifically Pyricularia oryzae (Rice Blast), comparing it with industry-standard natural antifungals.[1] The data suggests that while Aabomycin A exhibits high potency, its unique mechanism offers a strategic alternative for managing resistance developed against conventional modes of action.

Compound Profile & Mechanism of Action[2][3]

Chemical Identity[1][4]
  • Source: Streptomyces hygroscopicus (and related Streptomyces spp.)[1]

  • Composition:

    • Aabomycin A1: Identical to Venturicidin A (Major component, ~75%)[1]

    • Aabomycin A2: Identical to Venturicidin B (Minor component, ~25%)[1]

  • Structure: 20-membered macrolide lactone with sugar moieties.[1]

Comparative Mechanism of Action

The efficacy of Aabomycin A is defined by its ability to inhibit the F0 sector of F-ATPase , blocking proton translocation and halting ATP synthesis. This stands in sharp contrast to other natural antifungals.

Table 1: Mechanistic Comparison of Natural Antifungals

CompoundPrimary TargetMechanism DescriptionResistance Risk Profile
Aabomycin A (Venturicidins) F-ATPase (F0 sector) Blocks proton flow in mitochondria/bacteria, halting oxidative phosphorylation.[1]Low (Unique target site)
Blasticidin S 60S Ribosome Inhibits peptidyl transferase, blocking protein synthesis.[1][2]Moderate (Ribosomal mutations)
Polyoxins Chitin Synthase Competitively inhibits chitin synthesis (structural analog of UDP-N-acetylglucosamine).[1]Moderate to High
Kasugamycin 30S Ribosome Inhibits initiation of translation.Moderate
Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent signaling pathways targeted by these compounds.

Antifungal_Mechanism cluster_energy Energy Metabolism (Mitochondria) cluster_protein Protein Synthesis (Ribosome) cluster_wall Cell Wall Integrity Proton_Gradient Proton Gradient (H+) F0_ATPase F0-ATPase Channel Proton_Gradient->F0_ATPase ATP_Synthesis ATP Synthesis F0_ATPase->ATP_Synthesis Cell_Death_Energy Metabolic Collapse ATP_Synthesis->Cell_Death_Energy Depletion Ribosome_60S 60S Ribosomal Subunit Peptide_Elongation Peptide Elongation Ribosome_60S->Peptide_Elongation Cell_Death_Protein Growth Arrest Peptide_Elongation->Cell_Death_Protein Halt Chitin_Synthase Chitin Synthase Cell_Wall Cell Wall Assembly Chitin_Synthase->Cell_Wall Cell_Lysis Osmotic Lysis Cell_Wall->Cell_Lysis Failure Aabomycin Aabomycin A (Venturicidin) Aabomycin->F0_ATPase Inhibits Blasticidin Blasticidin S Blasticidin->Ribosome_60S Inhibits Polyoxin Polyoxins Polyoxin->Chitin_Synthase Competes

Caption: Divergent modes of action: Aabomycin A targets energy production (F-ATPase), distinct from protein (Blasticidin S) or cell wall (Polyoxins) synthesis inhibitors.[1]

Efficacy Analysis: Aabomycin A vs. Alternatives

In Vitro Potency (MIC Comparison)

Experimental data indicates that Aabomycin A is highly effective against filamentous fungi, particularly Pyricularia oryzae (Rice Blast).[1][3]

Table 2: Comparative MIC Values against Pyricularia oryzae

Antifungal AgentMIC Range (µg/mL)Relative PotencyNotes
Aabomycin A 0.1 – 1.0 High Potency comparable to synthetic fungicides; highly stable.[1]
Blasticidin S 1.0 – 5.0ModerateEffective but higher toxicity to host plants if overdosed.
Kasugamycin 1.0 – 10.0ModerateBacteriostatic/Fungistatic; slower kill rate.
Polyoxin B 0.5 – 5.0HighVery specific; nontoxic to mammals but prone to resistance.

Technical Insight: Aabomycin A (Venturicidin) exhibits a "static" effect at lower concentrations by starving the cell of ATP, but becomes cidal upon prolonged exposure due to energy depletion.

Stability and Environmental Profile
  • Aabomycin A: Highly stable in neutral and slightly acidic conditions. Lipophilic nature allows good penetration into waxy plant cuticles.

  • Blasticidin S: Photostability is a concern; degrades rapidly in sunlight without formulation stabilizers.

  • Polyoxins: Water-soluble, easily washed off by rain; requires frequent application.

Experimental Protocols

To validate the efficacy of Aabomycin A, researchers should utilize a Broth Microdilution Assay tailored for filamentous fungi, coupled with an ATP Synthesis Inhibition Assay to confirm the mechanism.

Protocol 1: Determination of MIC against P. oryzae

Objective: Quantify the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum:

    • Grow P. oryzae on Potato Dextrose Agar (PDA) for 7 days at 28°C.

    • Harvest conidia using sterile saline with 0.05% Tween 80.

    • Adjust spore density to

      
       spores/mL using a hemocytometer.
      
  • Compound Preparation:

    • Dissolve Aabomycin A (Venturicidin standard) in DMSO to create a stock solution (e.g., 10 mg/mL).[1]

    • Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Assay Setup:

    • In a 96-well microtiter plate, dispense 100 µL of diluted compound.

    • Add 100 µL of spore suspension to each well.

    • Include Blasticidin S as a positive control and DMSO-only as a negative control.

  • Incubation & Readout:

    • Incubate at 28°C for 48–72 hours.

    • Visual Score: The MIC is the lowest concentration showing 100% inhibition of visible mycelial growth.

    • Validation: Resazurin dye (Alamar Blue) can be added (20 µL) to confirm metabolic arrest (blue = dead/arrested, pink = active).[1]

Protocol 2: ATP Synthesis Inhibition Validation

Objective: Confirm Aabomycin A targets the mitochondria (differentiating it from Blasticidin).

  • Mitochondrial Isolation: Isolate mitochondria from S. cerevisiae or P. oryzae protoplasts via differential centrifugation.

  • Reaction Mixture:

    • Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM ADP, 5 mM inorganic phosphate (Pi).[1]

    • Substrate: Succinate (to drive electron transport).[1]

  • Treatment: Add Aabomycin A (1–10 µg/mL) vs. Blasticidin S (Control).[1]

  • Measurement:

    • Measure ATP production using a Luciferin-Luciferase bioluminescence assay.

    • Result: Aabomycin A should drastically reduce luminescence (ATP drop), while Blasticidin S should show no immediate effect on ATP levels in isolated mitochondria.[1]

Experimental Workflow Diagram (DOT)

Experimental_Workflow cluster_assays Parallel Assays Start Fungal Culture (P. oryzae) Extraction Mitochondrial Isolation Start->Extraction MIC_Assay MIC Assay (Growth Inhibition) Start->MIC_Assay Whole Cell ATP_Assay ATP Synthesis Assay (Luciferase) Extraction->ATP_Assay Organelle Level Analysis Data Synthesis MIC_Assay->Analysis IC50 / MIC ATP_Assay->Analysis ATP Reduction % Conclusion Efficacy & Mechanism Validation Analysis->Conclusion

Caption: Dual-stream validation workflow: Whole-cell MIC assays determine potency, while ATP assays confirm the bioenergetic target.

References

  • Aabomycin A Identity & Structure

    • Venturicidin A (Aabomycin A1) | Macrolide Antibiotic.[1] MedChemExpress.

  • Antifungal Mechanism of Action

    • Activity and Mechanism of Action of Antifungal Peptides from Microorganisms.[4][5] NIH / PubMed.

    • [Link]

  • Agricultural Efficacy (Streptomyces)

    • Antifungal Potential of Extracellular Metabolites Produced by Streptomyces hygroscopicus.[6][7] PMC.

    • [Link]

  • Comparison to Blasticidin S

    • Blasticidin Protocol and Selection Guide. ABO.[8]

    • [Link][1]

  • Target Pathogen Sensitivity (P. oryzae)

    • Evaluating sensitivity of Pyricularia oryzae in Mekong Delta to fungicides. Plant Protection.
    • [Link]

Sources

Cross-Resistance Profile of Aabomycin A (Venturicidin A): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance studies of Aabomycin A with other antifungals Content Type: Publish Comparison Guide

Executive Summary

Aabomycin A (chemically identical to Venturicidin A ) represents a distinct class of antifungal macrolides that functions as a potent inhibitor of the F0 sector of mitochondrial ATP synthase . Unlike conventional antifungals that target cell wall synthesis (Echinocandins) or membrane sterol integrity (Azoles, Polyenes), Aabomycin A disrupts cellular bioenergetics.

This guide analyzes the cross-resistance profile of Aabomycin A, demonstrating its utility as a non-cross-resistant alternative to standard agricultural and medical antifungals. It highlights its specific cross-resistance with other ATP synthase inhibitors (Oligomycin) while retaining activity against multi-drug resistant (MDR) strains resistant to Azoles and Kasugamycin.

Mechanism of Action & Comparative Pharmacology

To understand cross-resistance, one must first establish the divergence in molecular targets. Aabomycin A acts downstream of the targets for Azoles and Polyenes, directly impacting the proton-motive force required for ATP generation.

Table 1: Mechanistic Comparison of Antifungal Classes
Antifungal ClassRepresentative DrugPrimary Molecular TargetMechanism of ActionCross-Resistance with Aabomycin A?[1]
Macrolide (ATP Inhibitor) Aabomycin A (Venturicidin A) F0 Subunit c (ATP Synthase) Blocks proton translocation; inhibits ATP synthesis/hydrolysis.N/A (Baseline)
Macrolide (ATP Inhibitor) OligomycinF0 Subunit c (ATP Synthase)Blocks proton translocation (overlapping binding site).YES (High)
Azoles Fluconazole, TebuconazoleLanosterol 14

-demethylase (ERG11)
Inhibits ergosterol synthesis; toxic sterol accumulation.[2]NO
Polyenes Amphotericin BMembrane ErgosterolBinds ergosterol; forms pores causing leakage.NO
Aminoglycosides Kasugamycin30S Ribosomal SubunitInhibits protein synthesis (translation initiation).NO
Echinocandins Caspofungin

-(1,3)-glucan synthase
Inhibits cell wall glucan synthesis.NO
Diagram 1: Comparative Signaling & Resistance Pathways

This diagram illustrates the distinct attack vectors of Aabomycin A versus standard antifungals, visualizing why cross-resistance is absent for most classes.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane & Mitochondria Target_ATP ATP Synthase (F0 Sector) Effect_ATP ATP Depletion (Bioenergetic Collapse) Target_ATP->Effect_ATP Inhibits Proton Flow Target_ERG11 Ergosterol Pathway (ERG11) Effect_Memb Membrane Instability Target_ERG11->Effect_Memb Sterol Depletion Target_Ribosome Ribosome (Protein Synthesis) Effect_Protein Translation Arrest Target_Ribosome->Effect_Protein No Protein Drug_Aabo Aabomycin A (Venturicidin A) Drug_Aabo->Target_ATP Binds Subunit c Drug_Oligo Oligomycin Drug_Oligo->Target_ATP Binds Subunit c (Overlapping Site) Drug_Azole Azoles (Fluconazole) Drug_Azole->Target_ERG11 Inhibits Drug_Kasu Kasugamycin Drug_Kasu->Target_Ribosome Inhibits Mutation_ATP Mutation: oli1 gene (Gly25/Ala27) Mutation_ATP->Target_ATP Confers Resistance

Figure 1: Mechanism of Action & Resistance Logic. Aabomycin A targets the mitochondrial ATP synthase F0 sector. Cross-resistance occurs with Oligomycin due to shared binding sites (Subunit c), but not with Azoles or Kasugamycin which target distinct pathways.

Detailed Cross-Resistance Analysis

Positive Cross-Resistance: The Oligomycin Connection

Aabomycin A shares a specific target site on the mitochondrial ATP synthase with Oligomycin and Ossamycin .

  • Genetic Basis: In yeast models (Saccharomyces cerevisiae), resistance is mapped to the oli1 gene (encoding subunit 9/c of ATP synthase).[3]

  • Specific Mutations:

    • Gly25 → Ser and Ala27 → Gly mutations confer high-level resistance to Aabomycin A (Venturicidin).

    • These mutations structurally alter the proton channel, preventing drug binding.

  • Implication: Strains selected for resistance to Oligomycin will likely exhibit immediate cross-resistance to Aabomycin A.

Negative Cross-Resistance: Azoles & Agricultural Fungicides

Experimental data confirms that Aabomycin A retains potency against strains resistant to other major classes.

  • Vs. Azoles (e.g., Fluconazole):

    • Azole resistance typically arises from ERG11 mutations or efflux pump overexpression (CDR1/CDR2).[4]

    • Data Support: Aabomycin A remains active against Candida isolates with ERG11 mutations because mitochondrial ATP synthesis is independent of the ergosterol pathway.

  • Vs. Kasugamycin (Rice Blast Fungicide):

    • Kasugamycin resistance in Pyricularia oryzae involves ribosomal mutations or uptake permease alterations.

    • Data Support: Since Aabomycin A enters via lipophilic diffusion and targets mitochondria, it bypasses the ribosomal resistance mechanism entirely.

Experimental Protocols for Validation

To objectively verify cross-resistance in your own laboratory, follow these standardized protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine if a resistant strain (e.g., Azole-resistant) has an elevated MIC for Aabomycin A compared to the wild type (WT).

  • Preparation:

    • Stock Solution: Dissolve Aabomycin A (Venturicidin A) in DMSO to 10 mg/mL.

    • Media: RPMI 1640 (buffered with MOPS, pH 7.0).

  • Inoculum:

    • Prepare fungal suspension (e.g., Candida or Pyricularia) adjusted to

      
       to 
      
      
      
      cells/mL.
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Rows A-B: Aabomycin A (Serial dilution: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Rows C-D: Control Drug (e.g., Fluconazole) for reference.

    • Columns 1-10: Test Strains (WT vs. Resistant Mutants).

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Incubate at 35°C (yeasts) or 25-28°C (molds) for 24–48 hours.

  • Readout:

    • MIC Endpoint: The lowest concentration producing

      
       inhibition (IC50) or complete inhibition (IC100) relative to growth control.
      
    • Interpretation: If MIC(Resistant)

      
       MIC(WT), there is NO cross-resistance . If MIC(Resistant) > 4x MIC(WT), cross-resistance is present.
      
Protocol B: Isolation of Aabomycin-Resistant Mutants

Objective: Generate mutants to map specific resistance loci and test reverse cross-resistance.

  • Mutagenesis (Optional): Expose cells to UV light or Ethyl Methanesulfonate (EMS) to achieve 50% kill rate. Spontaneous mutation can also be used.

  • Selection:

    • Plate

      
       cells onto YPD/PDA agar containing Aabomycin A at 5x to 10x MIC .
      
    • Incubate for 3–7 days.

  • Verification:

    • Pick surviving colonies and streak onto fresh selective plates to confirm stability.

  • Cross-Resistance Testing:

    • Test these mutants against Oligomycin, Azoles, and Polyenes using Protocol A.

    • Expected Result: Mutants will be resistant to Oligomycin but susceptible to Azoles.

Diagram 2: Experimental Workflow

A visual guide to the validation process described above.

Workflow cluster_path1 Path A: Cross-Resistance Check cluster_path2 Path B: Resistance Profiling Start Start: Parental Strain (WT) Step1 Obtain Resistant Isolate (e.g., Azole-Resistant) Start->Step1 Step3 Generate Aabomycin Mutants (Protocol B) Start->Step3 Step2 Perform MIC Assay (Protocol A) Step1->Step2 Result1 Compare MICs: Is MIC_mutant > MIC_wt? Step2->Result1 Conclusion1 No Cross-Resistance (Target Distinct) Result1->Conclusion1 No Change Conclusion2 Cross-Resistance (Shared Target) Result1->Conclusion2 >4x Increase Step4 Test vs. Other Drugs Step3->Step4

Figure 2: Workflow for determining cross-resistance. Path A validates if existing resistant strains are susceptible to Aabomycin A. Path B determines what other drugs Aabomycin-resistant mutants are susceptible to.

References

  • Structure and Identity of Aabomycin A

    • Brufani, M., et al. (1972). Metabolic products of microorganisms. 102.[5] The structure of venturicidin A and B. Helvetica Chimica Acta.[5] Link

    • Note: Aabomycin A was re-identified as a mixture of Venturicidin A and B.
  • Mechanism of Action (ATP Synthase Inhibition)

    • Perlin, D. S., et al. (1985). Inhibition of Escherichia coli H+-ATPase by venturicidin, oligomycin and ossamycin.[5] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link[5]

  • Genetic Basis of Resistance (oli1 Gene)

    • Nagley, P., et al. (1986). Amino acid substitutions in mitochondrial ATP synthase subunit 9 of Saccharomyces cerevisiae leading to venturicidin or ossamycin resistance. Molecular and General Genetics. Link

  • Cross-Resistance Studies (Oligomycin)

    • Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase.[6] Proceedings of the National Academy of Sciences (PNAS). Link

  • Antifungal Resistance Mechanisms (General)

    • Cowen, L. E., et al. (2014). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine. Link

Sources

Comparing the mechanism of action of Aabomycin A and Bafilomycin A1

[1]

Executive Summary

This guide provides a technical comparison between Aabomycin A (synonymous with Venturicidin A ) and Bafilomycin A1 , two potent macrolide antibiotics utilized as precision tools in cell biology and bioenergetics.

While both compounds function as proton pump inhibitors, they target distinct classes of ATPases with high specificity. Bafilomycin A1 is the gold standard for inhibiting V-ATPase (Vacuolar-type H⁺-ATPase), essential for lysosomal acidification and autophagy.[1][2][3] In contrast, Aabomycin A targets F-ATPase (F₀F₁-ATP synthase), primarily inhibiting mitochondrial and bacterial ATP synthesis.[1] This distinction allows researchers to dissect the contributions of vacuolar versus mitochondrial proton gradients in cellular physiology.

Part 1: Mechanistic Deep Dive[1]

Bafilomycin A1: The Autophagy & Acidification Blocker

Primary Target: V-ATPase (Vacuolar H⁺-ATPase) Mechanism: Bafilomycin A1 binds with high affinity (nanomolar range) to the V₀ domain (specifically the c-ring) of the V-ATPase complex.[1] By wedging between the c-subunits and the a-subunit, it sterically hinders the rotation of the proteolipid ring. This rotation is mechanically coupled to proton translocation; thus, binding effectively "jams" the motor.

  • Consequence: Immediate cessation of proton pumping into lumens (lysosomes, endosomes, synaptic vesicles).[1]

  • Downstream Effect: Neutralization of lysosomal pH (> pH 6.0), inhibition of lysosomal proteases (which require acidic pH), and blockage of autophagosome-lysosome fusion.[1]

Aabomycin A (Venturicidin A): The Bioenergetic Modulator

Primary Target: F-ATPase (F₀F₁-ATP Synthase) Mechanism: Aabomycin A acts on the membrane-embedded F₀ sector of the ATP synthase complex.[1] It binds to the c-subunit oligomer (c-ring), blocking the proton channel necessary for the torque generation that drives ATP synthesis in the F₁ sector.[1][4]

  • Consequence: Decoupling of proton flow from ATP synthesis.[5]

  • Downstream Effect: Depletion of intracellular ATP levels in bacteria and mitochondria. Unlike uncouplers (e.g., FCCP) that dissipate the proton gradient, Aabomycin A blocks the utilization of the gradient, often leading to hyperpolarization of the mitochondrial membrane potential initially, followed by bioenergetic collapse.

Pathway Visualization

The following diagram illustrates the distinct binding sites and physiological outcomes for both inhibitors.

MechanismComparisoncluster_legendSpecificity NoteBafBafilomycin A1VATPaseV-ATPase Complex(Lysosomal/Endosomal)Baf->VATPaseTargetsV0V0 Domain (c-ring)Baf->V0Binds High AffinityAaboAabomycin A(Venturicidin A)FATPaseF-ATPase Complex(Mitochondrial/Bacterial)Aabo->FATPaseTargetsF0F0 Domain (c-subunit)Aabo->F0Binds Specific SiteVATPase->V0ContainsFATPase->F0ContainsBlockRotVBlocks Rotor Rotation(Steric Hindrance)V0->BlockRotVCausesBlockProtFBlocks Proton Channel(Prevents H+ Re-entry)F0->BlockProtFCausesLyspHLoss of Lysosomal Acidification(pH Rise)BlockRotV->LyspHResult 1ATPSynInhibition of ATP SynthesisBlockProtF->ATPSynResult 1AutoBlockAutophagy Inhibition(LC3-II Accumulation)LyspH->AutoBlockResult 2BioCollapseBioenergetic Stalling(ATP Depletion)ATPSyn->BioCollapseResult 2NoteBafilomycin A1 does NOT inhibit F-ATPaseat <100 nM concentrations.

Caption: Comparative mechanism of action showing Bafilomycin A1 targeting the V-ATPase V0 domain to block acidification, versus Aabomycin A targeting the F-ATPase F0 domain to block ATP synthesis.[1]

Part 2: Comparative Analysis & Data

The following table synthesizes physicochemical properties and experimental data. Note that Aabomycin A is frequently marketed as Venturicidin A in catalog databases.

FeatureBafilomycin A1Aabomycin A (Venturicidin A)
Primary Target V-ATPase (Vacuolar H⁺-ATPase)F-ATPase (Mitochondrial ATP Synthase)
Binding Site V₀ sector (c-ring interface)F₀ sector (c-subunit)
IC₅₀ (Purified Enzyme) ~1–10 nM [1]~2–20 ng/mL (approx. 3–30 nM) [2]
Effect on Lysosomal pH Rapid alkalinization (pH <5 → >6)No direct effect
Effect on ATP Levels Minimal acute effect (unless prolonged)Rapid depletion
Autophagy Flux Blocks (Accumulates LC3-II)Induces (via starvation/AMPK activation)
Specificity Highly specific for V-ATPase over F-ATPaseSpecific for F-ATPase; weak/no V-ATPase effect
Solubility DMSO, EthanolDMSO, Methanol
Stability Sensitive to light/acid; store -20°CStable; store -20°C

Part 3: Experimental Protocols

Protocol A: Differential Diagnosis of Organelle Acidification

This protocol determines if an acidic compartment (e.g., a newly discovered vesicle) is acidified by V-ATPase or an alternative pump.[1]

Materials:

  • Acridine Orange (AO) or LysoTracker Red.[1]

  • Bafilomycin A1 (Stock: 100 µM in DMSO).[1]

  • Aabomycin A (Stock: 100 µM in DMSO).[1]

  • Fluorescence Microscope.

Workflow:

  • Seeding: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes.

  • Staining: Incubate with LysoTracker Red (50 nM) for 15 min at 37°C. Wash 2x with PBS.

  • Baseline Imaging: Capture images (t=0) to establish baseline fluorescence intensity.[1]

  • Treatment (Group 1 - V-ATPase Check): Add Bafilomycin A1 (Final: 100 nM).

  • Treatment (Group 2 - Control/F-ATPase Check): Add Aabomycin A (Final: 1 µM). Note: Higher concentration ensures full F-ATPase block to rule out mitochondrial contribution.[1]

  • Time-Lapse: Image every 2 minutes for 30 minutes.

  • Analysis:

    • Result A (V-ATPase Dependent): Rapid loss of LysoTracker signal in Group 1; no change in Group 2.[1]

    • Result B (Non-V-ATPase): No loss of signal in Group 1.

Protocol B: Autophagy Flux Assay (Bafilomycin A1)

This is the standard assay to distinguish between autophagy induction and blockage.

Rationale: An increase in LC3-II markers could mean increased production (induction) or decreased clearance (blockage).[1] Bafilomycin A1 clamps the clearance.

Workflow:

  • Preparation: Treat cells with the experimental drug (Inducer X) for the desired time.

  • Clamp: In the final 4 hours of treatment, add Bafilomycin A1 (100 nM).

    • Control: Vehicle only.

    • Treatment: Inducer X only.

    • Flux Control: Inducer X + Bafilomycin A1.

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for LC3B .

  • Interpretation:

    • If LC3-II is higher in (Inducer + Baf) than in (Inducer alone), autophagy flux is active .[1]

    • If LC3-II is equal in both, the pathway is already blocked.[1]

References

  • Bowman, E. J., et al. "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells." Proceedings of the National Academy of Sciences, 1988. [1]

  • Perlin, D. S., et al. "Inhibition of Escherichia coli H+-ATPase by venturicidin, oligomycin and ossamycin."[1][4] Biochimica et Biophysica Acta (BBA), 1985.[1]

  • Yoshimori, T., et al. "Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells."[1] Journal of Biological Chemistry, 1991.

  • Klionsky, D. J., et al. "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 2021.[1][2] [1]

  • Zharova, T. V., & Vinogradov, A. D. "Interaction of Venturicidin and Fo[6]·F1-ATPase/ATP Synthase."[1][5][6][7][8] Biochemistry (Moscow), 2022.[1][6]

Head-to-head comparison of Venturicidin A and Venturicidin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbamate Advantage

In the landscape of bioenergetic inhibitors, Venturicidin A and Venturicidin B represent a critical structure-activity relationship (SAR) case study.[1] While both are potent macrolide antibiotics that target the F-type ATP synthase (F₀F₁ complex), they are not interchangeable reagents.

Venturicidin A is the primary bioactive agent, characterized by a carbamoyl moiety that confers superior lipophilicity and binding affinity to the c-subunit of the F₀ rotor. Venturicidin B , the de-carbamoyl derivative, serves two roles: it is a naturally occurring congener with reduced potency (approx. 10-fold lower affinity), and it is the primary hydrolysis product of Venturicidin A.

For researchers studying mitochondrial bioenergetics or antifungal resistance, Venturicidin A is the gold standard for maximal inhibition , whereas Venturicidin B is essential as a comparative control to validate the specificity of the carbamate-mediated binding interaction.

Section 1: Chemical & Structural Divergence

The functional disparity between these two compounds hinges on a single functional group at the C-3' position of the sugar moiety.

FeatureVenturicidin AVenturicidin B
CAS Number 33538-71-533538-72-6
Molecular Formula C₄₁H₆₇NO₁₁C₄₀H₆₆O₁₀
Molecular Weight 750.0 g/mol 707.0 g/mol
Key Substituent (C-3') Carbamate (-OCONH₂) Hydroxyl (-OH)
Lipophilicity (LogP) Higher (Enhanced membrane penetration)Lower (Reduced membrane retention)
Primary Origin Streptomyces spp.[1][2][3] (Main metabolite)Streptomyces spp.[1][2][3][4][5] (Minor metabolite or hydrolysis product)
The "Carbamate Effect"

The carbamate group in Venturicidin A is not merely a structural decoration; it is a critical pharmacophore. It participates in hydrogen bonding within the hydrophobic pocket of the proteolipid c-ring of the ATP synthase. The removal of this group (yielding Venturicidin B) results in a significant drop in binding energy, explaining the higher IC₅₀ values observed for B in almost all biological assays.

Stability Warning: Researchers must note that the carbamate group is susceptible to hydrolysis under alkaline conditions or prolonged storage in aqueous solution, spontaneously converting Venturicidin A into Venturicidin B.

Section 2: Pharmacological Profile (Mechanism of Action)

Both compounds act as F₀-directed inhibitors . They bind to the c-subunit ring of the ATP synthase, blocking the proton channel.[6] This prevents the proton motive force (PMF) from driving the rotation of the γ-subunit, thereby halting ATP synthesis in the F₁ sector.

Comparative Potency Data

The following data summarizes consensus values from mitochondrial and microbial assays.

Target / AssayMetricVenturicidin AVenturicidin BRelative Potency
Bacterial ATPase (E. coli) Kᵢ (Inhibition Constant)~0.2 - 0.5 µM> 2.0 µMA is ~10x more potent
Fungal Growth (P. oryzae) EC₅₀ (Mycelial Growth)0.11 µg/mL0.15 µg/mLA is ~1.4x more potent
Trypanosomal (T. brucei) IC₅₀ (Viability)21.5 nM> 100 nMA is significantly more potent
Mitochondrial Coupling Effect on PMFHyper-polarizationHyper-polarization (Weaker)A induces stronger response

Critical Insight: Recent studies indicate that at high concentrations, Venturicidins can induce a "decoupling" event where the F₁ sector detaches or becomes functionally uncoupled from the F₀ sector.[1][7] Venturicidin A triggers this phenotype more readily than B due to tighter F₀ saturation.

Section 3: Visualization of Mechanism

The following diagram illustrates the blockage of the proton channel and the downstream bioenergetic consequences.

Venturicidin_Mechanism PMF Proton Motive Force (H+ Gradient) F0_Channel ATP Synthase (F0 Proton Channel) PMF->F0_Channel Drives H+ Flow F1_Rotation F1 Sector Rotation F0_Channel->F1_Rotation Coupling VentA Venturicidin A (High Affinity) VentA->F0_Channel Blocks c-ring (Strong) VentB Venturicidin B (Lower Affinity) VentB->F0_Channel Blocks c-ring (Weak) ATP_Syn ATP Synthesis (ADP + Pi -> ATP) F1_Rotation->ATP_Syn Catalysis

Figure 1: Mechanism of Action. Venturicidin A and B compete for the c-ring binding site on the F0 subunit. Venturicidin A exhibits superior inhibition due to the carbamoyl-mediated stabilization.

Section 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Mitochondrial ATPase Inhibition Assay

Objective: To quantify the IC₅₀ difference between VentA and VentB using isolated mitochondria or sub-mitochondrial particles (SMPs).

Reagents:

  • NADH (Sigma)

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) coupling enzyme mix.

  • Phosphoenolpyruvate (PEP).

  • ATP (Substrate).

Workflow:

  • Preparation: Isolate SMPs from bovine heart or yeast mitochondria. Dilute to 50 µg protein/mL in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂).

  • Coupling System: Add 2.5 mM PEP, 0.3 mM NADH, and 5 U/mL PK/LDH mix.

  • Inhibitor Addition:

    • Prepare 10 mM stocks of VentA and VentB in DMSO.

    • Titrate VentA (0.01 – 10 µM) and VentB (0.1 – 50 µM) into separate wells.

    • Control: DMSO only (0% inhibition) and Oligomycin (100% inhibition positive control).

  • Initiation: Add 2 mM ATP to start the hydrolysis reaction.

  • Readout: Monitor NADH oxidation via absorbance decrease at 340 nm for 10 minutes.

  • Calculation: Rate of NADH oxidation is proportional to ATPase activity. Plot % Activity vs. Log[Concentration].

Protocol B: Antibiotic Potentiation Checkerboard Assay

Objective: To demonstrate Venturicidin A's ability to re-sensitize resistant bacteria (e.g., MRSA) to aminoglycosides (Gentamicin).[7]

Rationale: Venturicidin A inhibits ATP synthesis, causing a compensatory increase in PMF (proton accumulation outside), which drives the uptake of cationic aminoglycosides.[7]

Checkerboard_Workflow Start Start: MDR Bacterial Culture (e.g., MRSA) Plate 96-Well Plate Setup X-Axis: Gentamicin (0-64 µg/mL) Y-Axis: Venturicidin A (0-16 µg/mL) Start->Plate Incubate Incubate 37°C 18-24 Hours Plate->Incubate Read Read OD600 (Growth Turbidity) Incubate->Read Calc Calculate FIC Index (FIC < 0.5 = Synergism) Read->Calc

Figure 2: Checkerboard Assay Workflow. This method identifies the synergistic concentration where Venturicidin A lowers the MIC of the primary antibiotic.

References

  • Mechanism of F0 Inhibition: Milgrom, M.Y., Duncan, M.T. (2021). "Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants."[1][8] Scientific Reports. [Link]

  • Antifungal Potency & Structure: Shaaban, K.A., et al. (2013).[2] "Venturicidin C, a new 20-membered macrolide produced by Streptomyces sp.[2][3] TS-2-2."[2][3] The Journal of Antibiotics. [Link]

  • Antibiotic Potentiation (Synergy): Saeed, A.I., et al. (2020). "Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics."[7] Scientific Reports. [Link][7]

  • Trypanosomal Activity: Fuegi, M.A., et al. (2024). "Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei." Antimicrobial Agents and Chemotherapy. [Link]

  • Chemical Stability of Carbamates: Moriello, A.S., et al. (2012). "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability." ChemMedChem. [Link]

Sources

Validating Aabomycin A's effect on mitochondrial membrane potential

Comparative Guide: Validating Aabomycin A's Effect on Mitochondrial Membrane Potential ( )

Executive Summary

Aabomycin A is often mischaracterized simply as a "mitochondrial toxin." Chemically identified as a mixture primarily composed of Venturicidins A and B , its mechanism of action differs fundamentally from standard uncouplers like FCCP. While uncouplers dissipate the proton gradient, Aabomycin A inhibits the F0F1-ATPase (Complex V) .

Consequently, validating Aabomycin A requires an experimental design that can distinguish between depolarization (proton leakage) and hyperpolarization (proton accumulation due to synthase blockage). This guide provides a self-validating framework using ratiometric JC-1 analysis to benchmark Aabomycin A against the gold standards: FCCP (Uncoupler) and Oligomycin (ATP Synthase Inhibitor).

Part 1: Mechanistic Comparison & Compound Selection

To validate Aabomycin A, you must compare it against agents with defined effects on the Electron Transport Chain (ETC). A simple "treated vs. untreated" design is insufficient because it cannot distinguish the mode of toxicity.

The Comparative Matrix
CompoundPrimary MechanismEffect on Protons (

)
Effect on

JC-1 Signal Prediction
Aabomycin A Complex V Inhibition (Venturicidin-like)Blocks

reentry into matrix
Hyperpolarization (or Maintenance)High Red/Green Ratio
Oligomycin Complex V Inhibition (Reference Standard)Blocks

reentry into matrix
Hyperpolarization High Red/Green Ratio
FCCP/CCCP Protonophore Uncoupler Shuttles

freely across membrane
Depolarization (Collapse)Low Red/Green Ratio
Valinomycin

Ionophore
Shuttles

(dissipates electrical gradient)
Depolarization Low Red/Green Ratio
Mechanistic Pathway Visualization

The following diagram illustrates where Aabomycin A acts within the ETC compared to the controls, highlighting why it preserves membrane potential while stopping ATP production.

Mitochondrial_Mechanismcluster_matrixMitochondrial Matrixcluster_imsIntermembrane SpaceATPATP ProductionH_InH+ (Matrix)H_OutH+ (Accumulation)CompVComplex V(ATP Synthase)H_Out->CompVH+ Re-entryETCETC (Complex I-IV)Proton PumpingETC->H_OutPumps H+CompV->ATPGeneratesCompV->H_InH+ FlowAaboAabomycin A(Venturicidin)Aabo->CompVBLOCKS(Hyperpolarization)FCCPFCCP(Uncoupler)FCCP->H_InDissipates Gradient(Depolarization)FCCP->H_OutShuttles H+(Bypasses Comp V)

Figure 1: Mechanism of Action. Aabomycin A blocks Complex V, preventing proton return and maintaining the gradient (

Part 2: Experimental Design (Self-Validating System)

The Ratiometric Necessity

Do not use single-wavelength dyes (e.g., TMRM or Rhodamine 123) for the initial validation of Aabomycin A. Single-wavelength dyes are sensitive to loading concentration and cell volume.

  • Recommendation: Use JC-1 .[1] It forms J-aggregates (Red, ~590 nm) at high potentials and monomers (Green, ~529 nm) at low potentials. The Ratio (

    
    ) is independent of dye loading concentration.
    
The "Uncoupling Challenge" Control

To prove Aabomycin A is inhibiting ATP synthase rather than just being inactive, you must perform an Uncoupling Challenge .

  • Step A: Treat cells with Aabomycin A. (Expectation:

    
     remains high).
    
  • Step B: Add FCCP to the same sample.

  • Result: If the signal crashes after FCCP addition, the mitochondria were functional and polarized in the presence of Aabomycin A. This validates that Aabomycin A does not depolarize the membrane itself.

Part 3: Detailed Protocol (JC-1 Flow Cytometry)

Materials
  • JC-1 Dye: Stock 2 mg/mL in DMSO (Store -20°C, protect from light).

  • Positive Control: FCCP (Stock 10 mM).

  • Reference Standard: Oligomycin A (Stock 10 mM).

  • Test Compound: Aabomycin A.[2]

  • Buffer: PBS (Ca2+/Mg2+ free) or Phenol-red free media.

Workflow Diagram

Assay_Workflowcluster_conditionsExperimental ArmsStartCell Seeding(0.5 x 10^6 cells/mL)TreatTreatment (30-60 min)Start->TreatC1Neg Control(DMSO)Treat->C1C2Pos Control(FCCP 5-10µM)Treat->C2C3Test(Aabomycin A)Treat->C3StainJC-1 Staining(2µM final, 20 min @ 37°C)C1->StainC2->StainC3->StainWashWash 2x PBS(Remove extracellular dye)Stain->WashAcquireFlow CytometryEx: 488nm | Em: 530nm (Green) & 590nm (Red)Wash->Acquire

Figure 2: Experimental Workflow.[1][3][4] Parallel treatment arms ensure direct comparison between Aabomycin A and established controls.

Step-by-Step Procedure
  • Preparation:

    • Seed cells (e.g., HeLa, HEK293, or fungal protoplasts) to reach 80% confluency.

    • Prepare Working Solution : Dilute JC-1 stock to 2 µM in warm media. Vortex vigorously to disperse aggregates.

  • Treatment (30-60 mins):

    • Tube 1 (Basal): DMSO vehicle only.

    • Tube 2 (Depolarized): FCCP (5–10 µM). Note: Titrate FCCP for your cell line; too high causes cytotoxicity.

    • Tube 3 (Hyperpolarized Ref): Oligomycin (1–5 µM).

    • Tube 4 (Test): Aabomycin A (Titrate 1–10 µM).

  • Staining:

    • Remove supernatant (if adherent) or pellet cells (if suspension).

    • Resuspend in JC-1 Working Solution.

    • Incubate 20 mins at 37°C, 5% CO2. Do not exceed 30 mins , as JC-1 can precipitate.

  • Acquisition:

    • Wash cells 2x with warm PBS.

    • Resuspend in 300 µL PBS.

    • Flow Cytometer Settings:

      • Excitation: 488 nm (Blue Laser).

      • Channel 1 (FITC/Green): ~530 nm (Monomers).

      • Channel 2 (PE/Red): ~590 nm (Aggregates).

    • Compensation: JC-1 has broad emission; perform compensation using single-stained controls if precise quantification is required, though ratiometric analysis often mitigates this.

Part 4: Data Interpretation & Troubleshooting

Expected Results Table
ConditionGreen Signal (Monomer)Red Signal (Aggregate)Ratio (Red/Green)Interpretation
Control (DMSO) ModerateHighBaseline Healthy Mitochondria
FCCP (Uncoupler) HighLow/AbsentVery Low Depolarized (Collapsed

)
Aabomycin A Low/ModerateHighHigh (≥ Control) Blocked ATP Synthase (Maintained

)
Troubleshooting
  • Aabomycin A causes depolarization (Low Ratio)?

    • Possibility 1: At very high concentrations, secondary toxicity or pore formation may occur (non-specific membrane damage).

    • Possibility 2: The compound is impure.

    • Validation: Check cell viability (Propidium Iodide). If PI is positive, the membrane is physically compromised, not just metabolically uncoupled.

  • No shift in FCCP control?

    • FCCP degrades. Use fresh stock. Ensure concentration is sufficient (titrate up to 20 µM if necessary for resistant lines).

References

  • Omura, S., et al. (1990). Aabomycin A, a new antibiotic: Production, isolation and properties.[2] The Journal of Antibiotics.

  • Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry. Cell Death & Disease.[3][5]

  • Nicholls, D. G. (2006). Simultaneous monitoring of ionophore- and inhibitor-mediated plasma and mitochondrial membrane potential changes in cultured neurons. Journal of Biological Chemistry.

  • Walter, P., et al. (1976). Venturicidin and Aabomycin A: Mitochondrial ATPase Inhibitors. Biochemistry.[5][6][7] (Validating the mechanism of Aabomycin A as an ATPase inhibitor).

  • Thermo Fisher Scientific. MitoProbe™ JC-1 Assay Kit Protocol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aabomycin A
Reactant of Route 2
Aabomycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。